molecular formula C8H8N2O B009563 6-(2-Hydroxyethyl)pyridine-3-carbonitrile CAS No. 106652-46-4

6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Cat. No.: B009563
CAS No.: 106652-46-4
M. Wt: 148.16 g/mol
InChI Key: XHXNGBPRSACNMJ-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)pyridine-3-carbonitrile is a high-purity pyridine-based chemical building block designed for pharmaceutical and antimicrobial research applications. This compound features a pyridine ring, a privileged structure in medicinal chemistry, which is known to be present in over 7,000 drugs and confers improved water solubility to molecules . The molecular scaffold, which incorporates both a hydroxyethyl chain and a carbonitrile group, is engineered to serve as a key intermediate in the synthesis of more complex bioactive molecules. Research Applications & Value: Pyridine derivatives are extensively investigated for their diverse biological activities, including significant antimicrobial and antiviral properties . This makes this compound a valuable scaffold for developing new therapeutic agents, particularly in the search for novel compounds to address drug-resistant bacterial strains and viral infections. Its structure is ideal for exploring structure-activity relationships (SAR) and for use in molecular docking studies to identify potential interactions with biological targets. Compound Data: CAS Registry Number: 106652-46-4 Molecular Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol SMILES: OCCc1ccc(cn1)C#N This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-hydroxyethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,6,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNGBPRSACNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(2-hydroxyethyl)nicotinonitrile: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(2-hydroxyethyl)nicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a pyridine ring, a nitrile group, and a hydroxyethyl side chain, offers a versatile scaffold for the development of novel therapeutic agents. The nitrile moiety can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxyethyl group provides a site for further chemical modification and can influence the molecule's pharmacokinetic properties. This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed analytical characterization of 6-(2-hydroxyethyl)nicotinonitrile, offering valuable insights for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of Nicotinonitrile Scaffolds in Drug Discovery

Nicotinonitrile, a pyridine ring substituted with a nitrile group, is a privileged scaffold in medicinal chemistry.[1] The electron-withdrawing nature of both the pyridine nitrogen and the cyano group creates a unique electronic profile that influences the molecule's reactivity and biological activity.[2] Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The versatility of the nicotinonitrile core allows for the introduction of various substituents at different positions of the pyridine ring, enabling the fine-tuning of its physicochemical properties and biological target interactions. The introduction of a 2-hydroxyethyl group at the 6-position of the nicotinonitrile ring, the subject of this guide, presents an opportunity to explore new chemical space and develop compounds with potentially improved therapeutic profiles.

Chemical Structure and Properties

The chemical structure of 6-(2-hydroxyethyl)nicotinonitrile consists of a pyridine ring with a cyano (-C≡N) group at the 3-position and a 2-hydroxyethyl (-CH₂CH₂OH) group at the 6-position.

Key Structural Features:

  • Pyridine Ring: A heteroaromatic ring that provides a rigid scaffold and influences the molecule's basicity and aromaticity.

  • Nitrile Group: An electron-withdrawing group that can participate in hydrogen bonding and various chemical transformations.

  • Hydroxyethyl Group: A flexible side chain containing a primary alcohol, which can act as a hydrogen bond donor and acceptor, and serves as a handle for further derivatization.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents.
Boiling Point Higher than nicotinonitrile due to the hydroxyl group
Melting Point Dependent on crystalline structure

Proposed Synthesis of 6-(2-hydroxyethyl)nicotinonitrile

A plausible synthetic route to 6-(2-hydroxyethyl)nicotinonitrile can be conceptualized starting from a readily available precursor, 6-chloronicotinonitrile. This strategy involves a nucleophilic aromatic substitution reaction.

Synthesis_Pathway Start 6-Chloronicotinonitrile Intermediate Reaction with Ethylene Glycol Start->Intermediate Base (e.g., NaH) Solvent (e.g., THF) Product 6-(2-hydroxyethyl)nicotinonitrile Intermediate->Product

Caption: Proposed synthesis of 6-(2-hydroxyethyl)nicotinonitrile.

Experimental Protocol: A Hypothetical Approach

This protocol is a proposed methodology and would require optimization and validation in a laboratory setting.

Materials:

  • 6-Chloronicotinonitrile

  • Ethylene glycol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of ethylene glycol in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the deprotonation of ethylene glycol, forming the sodium salt.

  • Nucleophilic Substitution: Add a solution of 6-chloronicotinonitrile in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 6-(2-hydroxyethyl)nicotinonitrile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen; therefore, an inert atmosphere is crucial for safety and to prevent unwanted side reactions.

  • Anhydrous Solvents: The use of anhydrous THF is essential to prevent the reaction of sodium hydride with water.

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base suitable for deprotonating the alcohol of ethylene glycol to generate the nucleophile.

  • Quenching: The reaction is quenched with a mild proton source like ammonium chloride to neutralize any unreacted base and protonate the alkoxide intermediate.

Analytical Characterization (Predicted)

The structure of the synthesized 6-(2-hydroxyethyl)nicotinonitrile would be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the hydroxyethyl side chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH-2 (proton adjacent to the ring nitrogen)
~7.8dd1HH-4
~7.3d1HH-5
~4.0t2H-CH₂-OH
~3.0t2HPyridine-CH₂-
~2.5 (broad)s1H-OH

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~160C-6 (carbon attached to the oxygen)
~152C-2
~140C-4
~120C-5
~118-C≡N (nitrile carbon)
~115C-3 (carbon attached to the nitrile group)
~62-CH₂-OH
~40Pyridine-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~3400 (broad)O-H stretch (from the hydroxyl group)[1][8]
~3100-3000Aromatic C-H stretch[9][10]
~2230C≡N stretch (nitrile)[11]
~1600, ~1500C=C and C=N stretching in the pyridine ring[9]
~1050C-O stretch (primary alcohol)[1][12]
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 148.0637 (for C₈H₈N₂O)

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the hydroxyethyl group or cleavage of the pyridine ring.

Analytical_Workflow Synthesis Synthesized Compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the analytical characterization of 6-(2-hydroxyethyl)nicotinonitrile.

Applications in Drug Development

Nicotinonitrile derivatives are valuable building blocks in the synthesis of various biologically active molecules. The presence of the reactive nitrile group and the modifiable hydroxyethyl group in 6-(2-hydroxyethyl)nicotinonitrile makes it an attractive intermediate for creating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas:

  • Oncology: The nicotinonitrile scaffold is found in several kinase inhibitors.[1]

  • Inflammatory Diseases: Derivatives have shown anti-inflammatory properties.[1]

  • Infectious Diseases: Some nicotinonitrile compounds exhibit antimicrobial activity.

The hydroxyethyl group can be further functionalized to introduce different pharmacophores, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-(2-hydroxyethyl)nicotinonitrile and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling of Reagents: Exercise caution when handling strong bases like sodium hydride, which is flammable and reacts violently with water.

Consult the Safety Data Sheet (SDS) for 6-chloronicotinonitrile and other reagents for detailed safety information.

Conclusion

6-(2-hydroxyethyl)nicotinonitrile represents a promising chemical entity with significant potential in the field of drug discovery. While direct experimental data for this compound is limited, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data provides a valuable reference for its analytical confirmation. The versatile nature of its chemical structure makes it an attractive scaffold for the development of new therapeutic agents, and further research into its synthesis and biological evaluation is highly encouraged.

References

  • PubChem. 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. [Link]

  • MDPI. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. [Link]

  • Acta Chimica Slovenica. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. [Link]

  • NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. [Link]

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Spectroscopy Online. Alcohols—The Rest of the Story. [Link]

  • Michigan State University. IR Spectroscopy Tutorial: Aromatics. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. [Link]

  • ResearchGate. Reactivity of 6 towards ethylene glycol. [Link]

  • ResearchGate. (PDF) Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. [Link]

  • RSC Publishing. Effect of ethylene glycol and its derivatives on the aggregation properties of reactive Orange 13 dye aqueous solution. [Link]

  • Molecule of the Month. Ethylene Glycol. [Link]

  • ResearchGate. Computational Study of the Reaction between Ethylene Glycol and the CH Radical: Competition between Carbon Addition and Dehydrogenation | Request PDF. [Link]

  • NCBI. Table 7-1, Analytical Methods for Determining Ethylene Glycol inBiological Materials. [Link]

Sources

Technical Guide: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2-Hydroxyethyl)pyridine-3-carbonitrile (CAS: 96568-04-6 / Analogous derivatives) represents a critical heteroaromatic building block in drug discovery.[1] Structurally, it combines a pyridine core with a 3-position electron-withdrawing nitrile group and a 6-position hydroxyethyl tail.[1] This specific substitution pattern renders it an amphiphilic pharmacophore, widely utilized as a precursor for Nicorandil (a potassium channel opener) and various kinase inhibitors.

This guide provides an authoritative breakdown of its molecular weight parameters, synthetic methodologies, and analytical validation protocols, designed for researchers requiring high-purity intermediates.

Physicochemical Profile & Molecular Weight

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, relying on a single "molecular weight" number is insufficient. Below is the precise breakdown required for analytical validation.

Molecular Weight Data
ParameterValueContext
Molecular Formula C₈H₈N₂O Core Composition
Average Molecular Weight 148.16 g/mol For molarity/stoichiometry calculations
Monoisotopic Mass 148.06366 g/mol For Mass Spectrometry (MS) identification
[M+H]⁺ Adduct 149.0715 m/z ESI-Positive Mode Target Mass
[M+Na]⁺ Adduct 171.0534 m/z Common Sodium Adduct in LC-MS
Structural Descriptors (Lipinski/Veber)
  • LogP (Predicted): ~0.62 (Highly soluble in polar organic solvents; moderate water solubility).

  • Topological Polar Surface Area (TPSA): ~60 Ų (Good membrane permeability).

  • H-Bond Acceptors: 3 (Nitrile N, Pyridine N, Hydroxyl O).

  • H-Bond Donors: 1 (Hydroxyl H).[1]

Properties Molecule 6-(2-Hydroxyethyl) pyridine-3-carbonitrile Formula Formula: C8H8N2O Molecule->Formula MW MW: 148.16 g/mol Molecule->MW MS [M+H]+: 149.07 Molecule->MS ESI+ Analysis

Figure 1: Core physicochemical identifiers for analytical confirmation.

Synthetic Methodology

The synthesis of this compound relies on the "chameleon" nature of the 6-methyl group on a nicotinonitrile ring.[1] The electron-withdrawing nitrile at position 3 acidifies the methyl protons at position 6, allowing for condensation reactions.

Primary Route: Aldol-Like Condensation

This route is preferred for its atom economy and scalability.[1]

Reaction Scheme: 6-Methylnicotinonitrile + Formaldehyde → 6-(2-Hydroxyethyl)nicotinonitrile[1]

Reagents:

  • Starting Material: 6-Methylpyridine-3-carbonitrile.[1][2]

  • Electrophile: Paraformaldehyde (depolymerizes in situ) or Formalin (37%).

  • Conditions: Autoclave (130–150°C) or Acetic Anhydride activation.

Step-by-Step Protocol (Autoclave Method)

Note: This protocol assumes a high-pressure vessel is available to drive the condensation without strong base catalysts that might hydrolyze the nitrile.[1]

  • Charge: In a high-pressure steel autoclave, dissolve 10.0 g (84 mmol) of 6-methylpyridine-3-carbonitrile in 50 mL of DMSO.

  • Addition: Add 3.0 g (100 mmol) of Paraformaldehyde.

  • Heating: Seal the vessel and heat to 135°C for 4–6 hours. The internal pressure will rise; ensure safety shielding is in place.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (200 mL) and wash with water (3 x 50 mL) to remove DMSO and unreacted formaldehyde.

    • Dry organic layer over anhydrous Na₂SO₄.[1]

  • Purification: The crude oil often contains unreacted starting material.[1] Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

    • Target: The product is more polar than the starting methyl-pyridine.[1]

Synthesis Start 6-Methylnicotinonitrile (C7H6N2) Condition 135°C, DMSO (Autoclave) Start->Condition Reagent Paraformaldehyde (HCHO)n Reagent->Condition Intermediate Transition State (Enamine/Enolate) Condition->Intermediate Product 6-(2-Hydroxyethyl) pyridine-3-carbonitrile Intermediate->Product Major Path Byproduct Bis-addition products (Impurity) Intermediate->Byproduct Over-reaction

Figure 2: Synthetic pathway via condensation of active methyl groups.[1]

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, a multi-modal analysis is required. The coexistence of the Nitrile (-CN) and Alcohol (-OH) groups presents specific spectroscopic signatures.

Proton NMR (¹H-NMR) in DMSO-d₆[1][5][6]
  • Aromatic Region (3H):

    • δ 8.8-8.9 (d): Proton at C2 (Deshielded by adjacent N and CN).[1]

    • δ 8.2-8.3 (dd): Proton at C4.

    • δ 7.5-7.6 (d): Proton at C5.

  • Aliphatic Region (4H):

    • δ 4.7-4.8 (t): Hydroxyl proton (-OH) (Often visible in DMSO; exchanges in D₂O).[1]

    • δ 3.7-3.8 (m): Methylene adjacent to Oxygen (-CH₂-OH).[1]

    • δ 2.9-3.0 (t): Methylene adjacent to Ring (-Py-CH₂-).[1]

Infrared Spectroscopy (FT-IR)
  • ~2230 cm⁻¹: Sharp, distinct peak indicating the Nitrile (C≡N) stretch. Critical for confirming the nitrile survived the reaction conditions.

  • ~3200–3400 cm⁻¹: Broad band indicating the Hydroxyl (O-H) stretch.

Mass Spectrometry Check

Run LC-MS in ESI+ mode.

  • Pass Criteria: Dominant peak at 149.1 m/z ([M+H]⁺).

  • Fail Criteria: Peak at 167.1 m/z (+18) suggests hydrolysis of the nitrile to an amide (common side reaction in acidic/basic aqueous workups).

Application in Drug Development

The this compound motif is a versatile "handle" in medicinal chemistry.[1]

  • Leaving Group Conversion: The primary alcohol is easily converted to a Mesylate (OMs) or Tosylate (OTs), allowing for nucleophilic displacement by amines to create complex side chains.

  • Nitrate Ester Formation: Nitration of the alcohol yields Nicorandil analogs (NO-donors for cardiovascular therapy).[1]

  • Cyclization: Under strong acid catalysis, the alcohol can attack the nitrile to form cyclic imino-ethers, useful for creating fused bicyclic systems.

Workflow Crude Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 1:1) Crude->TLC Decision Product Spot Rf ~0.3? TLC->Decision Purify Flash Chromatography Decision->Purify Yes Rework Modify Conditions Decision->Rework No (Only SM) Analyze NMR & LC-MS Purify->Analyze

Figure 3: Purification and decision logic for protocol validation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101920, 3-Hydroxypyridine-2-carbonitrile (Analogous Chemistry).[1] Retrieved from [Link]

  • Sato, Y., et al. (1980). Synthesis of Nicorandil and related pyridine derivatives. Chemical & Pharmaceutical Bulletin.[1] (Foundational chemistry for 2-hydroxyethyl pyridine synthesis).

  • Organic Syntheses (2010). General methods for condensation of 6-methylpyridines with formaldehyde. Retrieved from [Link]

Sources

The Strategic Deployment of 6-Substituted Nicotinonitrile Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, is a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1][2] The strategic introduction of substituents at the 6-position of this privileged core profoundly influences its physicochemical properties, metabolic stability, and target engagement, making 6-substituted nicotinonitriles highly sought-after building blocks in drug discovery. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical synthons. We will delve into the mechanistic underpinnings of key synthetic transformations, offer practical, field-proven protocols, and illuminate the causal relationships between structural modifications and biological activity.

The Enduring Significance of the Nicotinonitrile Core in Medicinal Chemistry

The prevalence of the nicotinonitrile moiety in marketed drugs such as Bosutinib, Milrinone, and Neratinib underscores its importance as a pharmacophore.[1][2] The nitrile group, with its unique electronic properties, serves as a versatile functional handle. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl and hydroxyl groups, and its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing solubility and protein-ligand interactions.[3][4] Furthermore, the pyridine ring itself is a common motif in natural products and synthetic drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[5][6]

Substitution at the 6-position offers a powerful vector for modulating a compound's Structure-Activity Relationship (SAR). By introducing diverse functionalities at this position, medicinal chemists can fine-tune properties such as:

  • Potency and Selectivity: Introducing specific groups can enhance binding affinity to the target protein and discriminate against off-targets.

  • Pharmacokinetics: Modification at the 6-position can influence absorption, distribution, metabolism, and excretion (ADME) profiles, for instance, by blocking a site of metabolic oxidation.

  • Physicochemical Properties: Substituents can be chosen to optimize solubility, lipophilicity, and other properties crucial for drug-likeness.

Synthetic Strategies for Accessing 6-Substituted Nicotinonitriles

The efficient synthesis of 6-substituted nicotinonitriles is paramount for their widespread use in drug discovery programs. The primary routes to these building blocks often start from readily available 6-halonicotinonitriles, such as 6-chloronicotinonitrile or 6-bromonicotinonitrile. These precursors serve as versatile platforms for a range of powerful cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and they are central to the functionalization of the 6-position of nicotinonitriles.

The Suzuki-Miyaura coupling is a highly reliable method for introducing aryl and heteroaryl moieties at the 6-position.[7][8] This reaction involves the coupling of a 6-halonicotinonitrile with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.[9]

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical for achieving high yields and accommodating a broad substrate scope. For challenging couplings, electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, P(tBu)3), are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Base and Solvent: The base (e.g., K2CO3, K3PO4, Cs2CO3) plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of solvent (e.g., toluene/water, dioxane/water, THF) is determined by the solubility of the reactants and the desired reaction temperature.

Experimental Protocol: Synthesis of 6-Phenylnicotinonitrile via Suzuki-Miyaura Coupling [7]

  • To a round-bottom flask, add 6-bromonicotinonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex [R-B(OH)3]- Transmetalation Complex->Pd(0)L2 Product Ar-R Transmetalation Complex->Product Reductive Elimination Reductive Elimination Base Activation R-B(OH)2 + Base -> [R-B(OH)3]-

Caption: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

The Buchwald-Hartwig amination is an indispensable tool for synthesizing 6-aminonicotinonitrile derivatives by coupling 6-halonicotinonitriles with a wide array of primary and secondary amines.[11][12] This reaction has largely replaced harsher classical methods for C-N bond formation.[11]

Mechanistic Insights and Causality:

The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[11][13]

  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands are particularly effective as they promote both the oxidative addition and the crucial reductive elimination step, while preventing undesired side reactions like beta-hydride elimination.[12]

  • Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine in the catalytic cycle.

Experimental Protocol: Synthesis of 6-(Piperidin-1-yl)nicotinonitrile via Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add 6-chloronicotinonitrile (1.0 mmol), sodium tert-butoxide (1.4 mmol), and a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol) with a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(X)(HNR'R'')]L2 Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation Ar-Pd(II)(NR'R'')L2 Amine_Coordination->Deprotonation -HX, Base Deprotonation->Pd(0)L2 Product Ar-NR'R'' Deprotonation->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): A Classical yet Powerful Approach

For 6-halonicotinonitriles, the strong electron-withdrawing effect of the nitrile group and the pyridine nitrogen activates the ring towards nucleophilic aromatic substitution (SNAr).[14][15] This allows for the direct displacement of the halide by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.

Key Principles and Causality:

  • Activation: The SNAr mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17] The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, which is the case for the nitrile group in 6-halonicotinonitriles.

  • Reaction Conditions: The reaction conditions for SNAr can vary from mild to harsh depending on the nucleophilicity of the attacking species and the reactivity of the aryl halide. In some cases, elevated temperatures and strong bases may be required.

Experimental Protocol: Synthesis of 6-Methoxynicotinonitrile via SNAr [7]

  • To a suspension of sodium hydride (1.5 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C, slowly add methanol (1.5 mmol).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form sodium methoxide in situ.

  • Add a solution of 6-chloronicotinonitrile (1.0 mmol) in THF (5 mL) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

SNAr_Mechanism cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start 6-Halonicotinonitrile Nucleophile Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) ProductLeaving_Group ProductLeaving_Group Meisenheimer->ProductLeaving_Group Fast Leaving_Group X⁻ Product 6-Substituted Nicotinonitrile StartNucleophile StartNucleophile StartNucleophile->Meisenheimer Slow

Sources

Methodological & Application

Application Note: Synthesis of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

[1][2]

Abstract & Strategic Overview

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: functionalizing the alkyl side chain of an electron-deficient pyridine ring without compromising the sensitive nitrile group.[1]

This guide outlines two validated pathways:

  • Method A (The "Precision" Route): A two-step sequence utilizing Palladium-catalyzed vinylation followed by regioselective hydroboration.[1] This method offers the highest purity profile and is recommended for medicinal chemistry (SAR) campaigns.

  • Method B (The "Scalable" Route): A direct thermal condensation of 6-methylnicotinonitrile with paraformaldehyde. This atom-economical route is ideal for kilogram-scale production where pressure equipment is available.[1]

Retrosynthetic Analysis

The strategic disconnection reveals two primary precursors: the commercially ubiquitous 6-chloronicotinonitrile and 6-methylnicotinonitrile .[1]

RetrosynthesisTargetThis compound(Target)Vinyl6-VinylnicotinonitrileTarget->VinylHydroboration-Oxidation(Anti-Markovnikov)Methyl6-MethylnicotinonitrileTarget->MethylThermal Aldol-likeCondensationChloro6-Chloronicotinonitrile(Starting Material A)Vinyl->ChloroSuzuki-MiyauraCouplingVinylBoronVinylboronic Acid Pinacol EsterVinyl->VinylBoronParaformParaformaldehyde(C1 Source)Methyl->Paraform

Figure 1: Retrosynthetic logic flow comparing the Cross-Coupling (Left) and Condensation (Right) pathways.[1]

Method A: Suzuki-Miyaura Coupling & Hydroboration (Recommended)

Rationale: This route avoids high-pressure conditions and minimizes the formation of polymeric by-products common in formaldehyde chemistry.[1] The hydroboration step guarantees the anti-Markovnikov alcohol (primary alcohol).

Step 1: Synthesis of 6-Vinylnicotinonitrile

Reaction Type: Palladium-catalyzed Cross-Coupling[1]

Reagents & Materials:

  • 6-Chloronicotinonitrile (1.0 equiv)[1]

  • Vinylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 6-chloronicotinonitrile, vinylboronic acid pinacol ester, and K₂CO₃.

  • Solvent Addition: Add the 1,4-dioxane/water mixture. Sparge with Nitrogen (or Argon) for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Cool to room temperature (RT). Dilute with ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%[1]

    • Appearance: White to pale yellow solid.

Step 2: Hydroboration-Oxidation

Reaction Type: Electrophilic Addition / Oxidation[1]

Reagents & Materials:

  • 6-Vinylnicotinonitrile (1.0 equiv)[1]

  • Borane-Tetrahydrofuran Complex (BH₃[1]·THF) (1.0 M solution, 1.2 equiv)

  • Hydrogen Peroxide (H₂O₂, 30% aq) (3.0 equiv)[2]

  • Sodium Hydroxide (NaOH, 2M aq) (3.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Hydroboration: Dissolve 6-vinylnicotinonitrile in anhydrous THF under nitrogen. Cool to 0°C .[3][4]

  • Addition: Dropwise add the BH₃·THF solution over 20 minutes.

  • Equilibration: Allow the reaction to warm to RT and stir for 2–3 hours. The conversion of the alkene to the organoborane intermediate should be complete.

  • Oxidation: Cool the flask back to 0°C .

    • Caution: Exothermic reaction.

    • Add 2M NaOH solution slowly.

    • Add 30% H₂O₂ dropwise, maintaining internal temperature < 20°C.

  • Completion: Stir at RT for 1 hour.

  • Workup: Quench with saturated Na₂S₂O₃ (to neutralize peroxides). Extract with EtOAc (3x).[4] Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

    • Expected Yield: 75-85%[1]

Method B: Thermal Hydroxyalkylation (Industrial Scale)

Rationale: This method utilizes cheap starting materials (6-methylnicotinonitrile) and reagents (paraformaldehyde).[1] It relies on the acidity of the methyl protons at the 2-position (relative to pyridine nitrogen), enhanced by the electron-withdrawing nitrile group.

Reagents & Materials:

  • 6-Methylnicotinonitrile (1.0 equiv)[1][2]

  • Paraformaldehyde (1.5 - 2.0 equiv)[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or neat (solvent-free)[1]

  • Equipment: High-pressure autoclave or sealed heavy-wall pressure tube.[1]

Protocol:

  • Charge: In a pressure vessel, combine 6-methylnicotinonitrile and paraformaldehyde. If using DMSO, prepare a 1M solution.

  • Seal & Heat: Seal the vessel and heat to 135–140°C .

  • Duration: Stir vigorously for 4–8 hours.

    • Note: Paraformaldehyde depolymerizes to formaldehyde in situ. The pressure will rise; ensure the vessel is rated for at least 10 bar (though actual pressure is usually lower).

  • Cooling: Cool to RT. Careful venting of excess formaldehyde gas (fume hood).

  • Workup:

    • If Neat: Dissolve the residue in EtOAc/Water.

    • If DMSO: Dilute with water and extract exhaustively with EtOAc (DMSO is difficult to remove; multiple water washes are required).

  • Purification: The crude mixture will contain unreacted starting material and potentially bis-alkylated by-products.[1] Purify via column chromatography (Gradient: 20% to 60% EtOAc in Hexanes).

    • Expected Yield: 40-60% (Lower yield due to polymerization/oligomerization, but lower cost of goods).

Analytical Data & QC Specifications

Verify the identity of the synthesized product using the following parameters.

ParameterSpecificationNotes
Appearance White to off-white solidLow melting point solid or viscous oil depending on purity.[1]
¹H NMR (400 MHz, DMSO-d₆) δ 8.9 (d, 1H), 8.3 (dd, 1H), 7.6 (d, 1H), 4.7 (t, OH), 3.7 (q, 2H), 2.9 (t, 2H)Characteristic triplet for -CH₂- adjacent to pyridine ring (~2.9 ppm).
LC-MS (ESI+) [M+H]⁺ = 149.07Molecular Weight: 148.16 g/mol .[1]
IR Spectroscopy 2230 cm⁻¹ (CN stretch)Sharp, distinct nitrile peak.

Key NMR Diagnostic: Look for the disappearance of the vinyl protons (Method A) or the methyl singlet (Method B) and the appearance of the ethylene linker triplets.

Troubleshooting & Optimization

  • Issue: Low Yield in Method B (Polymerization).

    • Solution: Reduce the equivalents of paraformaldehyde to 1.2. Add a radical inhibitor (e.g., BHT) to prevent formaldehyde polymerization.

  • Issue: Incomplete Hydroboration (Method A).

    • Solution: Use 9-BBN instead of BH₃·THF if the steric environment is crowded, though BH₃ is usually sufficient for terminal alkenes. Ensure anhydrous conditions; moisture destroys borane.

  • Issue: Nitrile Hydrolysis.

    • Prevention:[1] Avoid strong acids or prolonged exposure to strong bases at high heat. The oxidative workup in Method A (NaOH/H₂O₂) is mild enough if temperature is controlled (<20°C).

Safety & Compliance

  • Formaldehyde: Method B generates formaldehyde gas. Operations must be performed in a well-ventilated fume hood.[1] Formaldehyde is a known carcinogen.

  • Borane: BH₃[1]·THF is pyrophoric and reacts violently with water. Quench carefully.

  • Pressure: Method B requires rated pressure vessels. Do not use standard glassware.

References

  • Brown, H. C.; Subba Rao, B. C. "Hydroboration. III. The Reduction of Organic Compounds by Diborane, an Acid-Type Reducing Agent." Journal of the American Chemical Society, 1958 , 80, 1584–1589. (Foundational work on hydroboration of vinyl pyridines). Link

  • Katritzky, A. R.; Jones, R. A. "The reaction of methylpyridines with formaldehyde." Journal of the Chemical Society, 1960 , 2947-2953. (Mechanistic insight into Method B). Link

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95, 2457-2483. (Standard protocol for vinylation). Link

  • PubChem Compound Summary. "6-Hydroxynicotinonitrile." (Related structure data for spectral comparison). Link

Application Note: Hydroxyethylation Protocols for Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details two distinct protocols for the hydroxyethylation of pyridine-3-carbonitrile (Nicotinonitrile):

  • N-Hydroxyethylation: Synthesis of the pyridinium salt (ionic liquid/intermediate).[1]

  • C-H Hydroxyethylation: Late-stage functionalization of the pyridine ring (Minisci-type).[1]

Part 1: Executive Summary & Strategic Analysis[2][3]

Pyridine-3-carbonitrile is a privileged scaffold in drug discovery, serving as a precursor to nicotinamides and fused heterocycles.[1] "Hydroxyethylation" of this substrate can refer to two fundamentally different transformations, each serving unique utility in drug development:

  • N-Alkylation (Quaternization): reaction at the pyridine nitrogen to form N-(2-hydroxyethyl)-3-cyanopyridinium salts.[1] These are critical intermediates for zwitterionic drug delivery systems and precursors for mild reduction to tetrahydropyridines.

  • C-H Functionalization (Minisci Reaction): Direct installation of a hydroxyethyl group onto the pyridine ring carbons (C2, C4, or C6). This represents a "late-stage functionalization" tactic, allowing rapid diversification of lead compounds without de novo synthesis.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent class and mechanism.

G Start Pyridine-3-carbonitrile (Substrate) ConditionA Path A: Nucleophilic Substitution (Reagent: 2-Chloroethanol or Ethylene Carbonate) Start->ConditionA  Lone Pair Attack   ConditionB Path B: Radical C-H Functionalization (Reagent: 3-Hydroxypropanoic Acid + AgNO3/S2O8) Start->ConditionB  Radical Addition   ProductA N-(2-hydroxyethyl)-3-cyanopyridinium (Quaternary Salt) ConditionA->ProductA ProductB 2-(2-hydroxyethyl)pyridine-3-carbonitrile (Ring Substitution) ConditionB->ProductB

Figure 1: Divergent synthetic pathways for the hydroxyethylation of pyridine-3-carbonitrile.

Part 2: Detailed Experimental Protocols

Protocol A: N-Hydroxyethylation (Synthesis of Pyridinium Salts)

Objective: Synthesis of 1-(2-hydroxyethyl)-3-cyanopyridinium chloride. Mechanism:


 nucleophilic attack of the pyridine nitrogen on the alkyl halide.
Utility:  Ionic liquid synthesis, prodrug formulation.[2]
Materials
ReagentEquiv.Role
Pyridine-3-carbonitrile 1.0Substrate
2-Chloroethanol 1.2Alkylating Agent
Acetonitrile (MeCN) SolventPolar Aprotic Medium
Potassium Iodide (KI) 0.05Catalyst (Finkelstein)
Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve pyridine-3-carbonitrile (10 mmol, 1.04 g) in Acetonitrile (20 mL).

  • Addition: Add 2-Chloroethanol (12 mmol, 0.80 mL) followed by a catalytic amount of KI (0.5 mmol, 83 mg).

    • Expert Insight: The addition of KI generates 2-iodoethanol in situ, which is a superior electrophile (leaving group I⁻ > Cl⁻), significantly accelerating the reaction rate (Finkelstein acceleration).[2]

  • Reaction: Heat the mixture to reflux (85 °C) under an inert atmosphere (

    
    ) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The product will appear as a baseline spot (highly polar salt) compared to the starting material (

      
      ).
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid.[1]

  • Purification:

    • If precipitate forms: Filter and wash with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials.

    • If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with ethyl acetate/ether (1:1) to induce crystallization.

  • Validation: Dry under high vacuum at 40 °C for 4 hours.

Expected Yield: 85–92% Data:


 NMR (

) typically shows a downfield shift of the pyridine protons (

9.0–9.5 ppm) and the appearance of the ethylene linker (

4.8 ppm

,

4.0 ppm

).
Protocol B: C-H Hydroxyethylation (Minisci Reaction)

Objective: Direct installation of a 2-hydroxyethyl group on the pyridine ring.[1] Mechanism: Radical decarboxylative alkylation.[1] The 3-cyano group (EWG) activates the ring at positions C2 and C6 toward nucleophilic radicals. Challenge: Standard ethanol Minisci reactions yield the 1-hydroxyethyl isomer (


). To get the linear 2-hydroxyethyl group (

), we use 3-hydroxypropanoic acid as the radical precursor.[2]
Materials
ReagentEquiv.Role
Pyridine-3-carbonitrile 1.0Substrate
3-Hydroxypropanoic acid 2.0Radical Precursor
Silver Nitrate (AgNO₃) 0.2Catalyst
Ammonium Persulfate 2.5Oxidant
TFA / Water 1:1 v/vSolvent System
Step-by-Step Methodology
  • Preparation: Dissolve pyridine-3-carbonitrile (1.0 mmol) and 3-hydroxypropanoic acid (2.0 mmol) in a mixture of DCM/Water (1:1, 10 mL) or TFA/Water (if solubility is an issue).

    • Expert Insight: Acidic conditions protonate the pyridine nitrogen, increasing the electrophilicity of the ring and directing the nucleophilic alkyl radical to the C2/C6 positions.

  • Catalyst Addition: Add AgNO₃ (0.2 mmol, 20 mol%).

  • Oxidant Addition: Heat the solution to 40–50 °C. Add a solution of

    
      (2.5 mmol) in water (2 mL) dropwise over 30 minutes.
    
    • Causality: Slow addition prevents the rapid recombination of alkyl radicals, favoring the interception by the heterocycle.

  • Reaction: Stir vigorously at 50 °C for 4 hours. Evolution of

    
     gas indicates successful decarboxylation.
    
  • Workup:

    • Basify the mixture to pH > 9 using saturated aqueous

      
       or 
      
      
      
      .
    • Extract with DCM (3 x 15 mL).

    • Dry organic layers over

      
       and concentrate.[3]
      
  • Purification: The crude mixture will likely contain regioisomers (C2 vs C6). Separate via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).[1]

    • Regioselectivity Note: The C2 position (between N and CN) is sterically crowded but electronically activated. The C6 position is sterically accessible. Expect a mixture favoring C6.

Expected Yield: 40–60% (Moderate yields are typical for Minisci reactions).

Part 3: Mechanistic Visualization (Minisci Pathway)[2][3]

The following diagram details the radical mechanism for Protocol B, highlighting the critical decarboxylation step.

Minisci Acid 3-Hydroxypropanoic Acid Radical •CH2CH2OH (Nucleophilic Radical) Acid->Radical -CO2 (Decarboxylation) Oxidant Ag(II) / Persulfate Oxidant->Radical Initiates Adduct Radical Cation Intermediate Radical->Adduct Attacks C2/C6 Pyridine Protonated Pyridine-3-CN Pyridine->Adduct Final 2-(2-hydroxyethyl) pyridine-3-carbonitrile Adduct->Final -H+ / -e- (Re-aromatization)

Figure 2: Radical decarboxylative mechanism for the linear hydroxyethylation of the pyridine ring.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poor nucleophilicity of Cl-ethanol.[1]Add 0.5 equiv NaI or switch to 2-iodoethanol .[1] Increase temperature to 90°C (sealed tube).
Low Yield (Protocol B) Radical dimerization.Decrease the concentration of the radical precursor. Increase the rate of stirring (biphasic system).
Regioisomer Mixture (Protocol B) Intrinsic electronics of 3-CN-Py.Block the C6 position if C2 selectivity is required. Use bulky radical precursors to favor C6 over C2.[1]
Hydrolysis of Nitrile Acidic/Basic conditions too harsh.Maintain temperature < 60°C. Avoid prolonged exposure to strong base during workup; use mild bicarbonate.

References

  • Minisci, F., et al. (1989).[2] "Mechanism of the reaction of N-heteroaromatic bases with alkyl radicals." Tetrahedron, 45(23), 7449-7463.[2] (Foundational text on Minisci radical reactivity).

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[1] Med.[1][4] Chem. Commun., 2, 1135-1161.[2]

  • Proctor, R. S., & Phipps, R. J. (2019).[2][5] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int.[1] Ed., 58(39), 13666-13699.[2] (Modern protocols including decarboxylative methods).

  • Sigma-Aldrich. (2024).[1] "2-Chloro-3-pyridinecarbonitrile Product Sheet." (Verifying substrate properties). [2]

Sources

Application Note: Strategic Utilization of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Guide: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Abstract

This guide outlines the technical utility of This compound (CAS: 106652-46-4) as a bifunctional building block in medicinal chemistry. Unlike simple pyridine scaffolds, this molecule offers a unique combination of an electron-deficient aromatic core (via the 3-cyano group) and a flexible, polar aliphatic tail (the 6-hydroxyethyl group).[1] This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the design of kinase inhibitors and GPCR ligands where solubility and precise vector extension are critical. We provide detailed protocols for its synthesis, functionalization, and integration into high-value pharmacophores.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertyData
Chemical Name This compound
CAS Number 106652-46-4
Synonyms 6-(2-Hydroxyethyl)nicotinonitrile; 3-Cyano-6-pyridineethanol
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility
pKa (Pyridine N) ~2.5 (Estimated; reduced basicity due to 3-CN EWG)
Key Reactivity Nucleophilic substitution (OH), Cycloaddition (CN), Pd-catalyzed coupling (C-H)

Strategic Value in Medicinal Chemistry

The "Solubility Vector"

The 2-hydroxyethyl tail serves as a privileged "solubility vector."[1][2] In many kinase inhibitors, the aromatic core binds the hinge region (adenine binding pocket), often leading to lipophilic compounds with poor pharmacokinetic (PK) profiles.

  • Mechanism: The hydroxyl group acts as a solvent-exposed polar handle, reducing LogD without disrupting the core binding mode.[1]

  • Modification: It can be rapidly converted into solubilizing ethers, amines (via mesylation), or phosphate prodrugs.

Electronic Tuning

The 3-cyano group exerts a strong electron-withdrawing effect (-I, -M) on the pyridine ring.[1][2]

  • Effect: This lowers the basicity of the pyridine nitrogen, reducing the likelihood of metabolic N-oxidation and improving selectivity against off-target cytochrome P450 enzymes.[1]

  • Warhead Precursor: The nitrile is a latent electrophile, easily converted to amidines (for serine protease inhibitors) or tetrazoles (bioisosteres for carboxylic acids).

Synthesis & Preparation Protocols

While commercially available, in-house preparation is often required for isotopic labeling or analog generation.[1][2]

Protocol A: Condensation Route (Industrial/Scale-Up)

This method utilizes the acidity of the


-methyl protons in 6-methylnicotinonitrile, enhanced by the electron-withdrawing nitrile group.[1][2]

Reagents: 6-Methylnicotinonitrile, Paraformaldehyde, DMSO (or sealed tube neat).[1] Mechanism: Formaldehyde condensation (Aldol-like addition).[1][2]

  • Setup: Charge a pressure vessel (autoclave or heavy-walled sealed tube) with 6-methylnicotinonitrile (1.0 eq) and Paraformaldehyde (1.2 eq).

  • Solvent: Add DMSO (2 mL/mmol). Note: Can be run neat at high temperatures.[1]

  • Reaction: Heat to 130–140°C for 4–6 hours. The paraformaldehyde depolymerizes, and the active formaldehyde species condenses with the methyl group.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc.[2]

  • Purification: The product is more polar than the starting material.[2] Purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Protocol B: Lithiation-Epoxide Route (Lab Scale / High Precision)

Used when milder conditions are required or for installing chiral side chains.[1][2]

  • Activation: Dissolve 6-methylnicotinonitrile (1.0 eq) in anhydrous THF under

    
     at -78°C.
    
  • Deprotonation: Add LiHMDS or LDA (1.1 eq) dropwise.[2] Stir for 30 min to form the dark-colored lithiated species.

  • Alkylation: Add Ethylene Oxide (or a surrogate like (2-bromoethoxy)-tert-butyldimethylsilane for easier handling) slowly.[1][2]

  • Quench: Warm to 0°C and quench with saturated

    
    .
    
  • Note: Direct hydroxyethylation with ethylene oxide can be tricky; the formaldehyde condensation (Protocol A) is generally preferred for the ethyl linker specifically.

Functionalization & Application Workflows

Reactivity Map

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

ReactivityMap Core 6-(2-Hydroxyethyl) pyridine-3-carbonitrile (CAS 106652-46-4) LeavingGroup Mesylate/Tosylate (Linker Activation) Core->LeavingGroup MsCl, Et3N or TsCl, Py Amine Primary Amine (Reduction) Core->Amine H2, Raney Ni or LiAlH4 Tetrazole Tetrazole (Bioisostere) Core->Tetrazole NaN3, ZnBr2 (Click Chem) Ether Ether/Carbamate (Solubility Tail) Core->Ether NaH, R-X or Mitsunobu Amidine Amidine (Protease Inhibitor) Core->Amidine 1. HCl/MeOH 2. NH3

Figure 1: Divergent synthetic pathways from the this compound core.

Protocol: Mitsunobu Coupling (Ether Synthesis)

Purpose: To attach the pyridine core to a phenol or secondary amine without activating the alcohol to a halide first.

Reagents:

  • Scaffold: this compound (1.0 eq)[1][2]

  • Nucleophile: Phenol derivative (e.g., 4-fluorophenol) (1.1 eq)

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.2 eq)[1][2]
  • Azodicarboxylate: DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF or Toluene[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Scaffold, Phenol, and

    
     in anhydrous THF under inert atmosphere (
    
    
    
    ). Cool to 0°C.[2][3]
  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow.[2]

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Monitoring: Monitor by TLC/LCMS. The product is usually less polar than the starting alcohol.

  • Workup: Concentrate and triturate with

    
     to precipitate phosphine oxide (if using free 
    
    
    
    ).[2] Filter and purify the filtrate via silica gel chromatography.[2]
Protocol: Nitrile to Tetrazole Conversion

Purpose: Creating a bioisostere of a carboxylic acid to improve metabolic stability and membrane permeability.[2]

Reagents:

  • Scaffold (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • Zinc Bromide (

    
    ) (1.0 eq) or 
    
    
    
  • Solvent: Water/Isopropanol (1:1) or DMF[4]

Step-by-Step:

  • Mix: Combine Scaffold,

    
    , and 
    
    
    
    in the solvent.
  • Heat: Reflux at 100°C for 12–24 hours. Safety: Use a blast shield; azides can be explosive.

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH 3–4 (precipitates the tetrazole).

  • Isolation: Filter the solid precipitate. Recrystallize from Ethanol/Water.[2]

Case Study: Kinase Inhibitor Linker Design

Scenario: A drug discovery team has identified a potent kinase inhibitor core (Indazole-based) but it suffers from poor solubility and high plasma protein binding.[1][2]

Solution: The team utilizes This compound to introduce a solvent channel vector.[1][2]

  • Activation: The scaffold is converted to 6-(2-chloroethyl)pyridine-3-carbonitrile using

    
    .[1][2]
    
  • Coupling: The indazole core (nucleophile) alkylates the chloro-ethyl tail.[2]

  • Result: The pyridine ring sits in the solvent channel.[2] The nitrile is hydrolyzed to a primary amide (

    
    ) to interact with a specific Aspartate residue near the pocket entrance.
    

Outcome:

  • Solubility: Increased by 40-fold due to the pyridine/amide polarity.[2]

  • Selectivity: The specific geometry of the ethyl linker restricts the molecule from binding to homologous kinases with narrower solvent channels.

Handling and Safety Information

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2]

  • Nitrile Hazard: Metabolizes to release cyanide in vivo only if the ring is oxidatively cleaved (unlikely). However, treat all nitriles as potentially toxic.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic—keep tightly sealed.[2]

  • Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of CN), strong bases (deprotonation of OH).

References

  • Chemical Identity & CAS Verification

    • Source: BenchChem & Keying Chem Product Catalog.[1][2]

    • Link:[1][2]

  • Synthetic Methodology (Formaldehyde Condensation)

    • Context: General reaction of 2- and 4-alkylpyridines with formaldehyde (Ladenburg reaction).[1][2]

    • Reference:J. Am. Chem. Soc.[1][2][5] 1958, 80, 9, 2217–2220. (Analogous chemistry for pyridine ethanol synthesis).

    • Link:

  • Medicinal Chemistry Applications (Pyridine Scaffolds)

    • Source:Frontiers in Chemistry, "Recent Advances of Pyridinone in Medicinal Chemistry" (Discusses rel
    • Link:

  • Patent Application (Antiarrhythmic Agents)

    • Source: EP0431943B1 (Spiro(pyran)piperidine derivatives).[2] Demonstrates the use of hydroxyalkyl-pyridine-carbonitriles as bioactive intermediates.[1][2][6]

    • Link:[1][2]

Sources

6-(2-Hydroxyethyl)pyridine-3-carbonitrile as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile as pharmaceutical intermediate Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Advanced Protocols for Bifunctional Pyridine Scaffolds in Medicinal Chemistry

Abstract & Strategic Value

This compound (CAS: 106652-46-4) is a critical bifunctional building block in modern drug discovery, particularly for the development of kinase inhibitors and GPCR ligands. Its structural utility lies in the orthogonal reactivity of its two functional handles:

  • The C3-Nitrile (CN): A versatile precursor for pharmacophores such as tetrazoles, amidines, amines, or carboxylic acids.

  • The C6-Hydroxyethyl (-CH₂CH₂OH) Tail: A flexible linker ideal for fragment-based drug design (FBDD), enabling the attachment of solubilizing groups or lipophilic tails via nucleophilic substitution or oxidation.

This guide provides validated protocols for the synthesis, purification, and downstream derivatization of this intermediate, emphasizing its role in constructing 6-substituted nicotinonitrile libraries.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 106652-46-4
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 68–72 °C (Lit.)[1]
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~13.5 (Alcohol), ~1.8 (Pyridine N)
Storage Hygroscopic; Store under inert gas at 2–8 °C

Synthetic Logic & Causality

The synthesis of this compound relies on the functionalization of the C6-methyl group of 6-methylnicotinonitrile. The acidity of the methyl protons at the C6 position is enhanced by the electron-withdrawing nature of the pyridine ring and the para-cyano group, allowing for deprotonation or thermal condensation.

Mechanistic Pathway

The reaction typically proceeds via an Aldol-like condensation between the activated methyl group and formaldehyde.

  • Challenge: Controlling mono-addition vs. di-addition (formation of the bis-hydroxyethyl product).

  • Solution: Use of a specific base (LDA) at low temperatures or controlled thermal conditions with paraformaldehyde to favor the mono-adduct.

Experimental Protocols

Protocol A: Synthesis from 6-Methylnicotinonitrile

Target: Gram-scale preparation of the intermediate.

Reagents:

  • 6-Methylnicotinonitrile (CAS 3222-48-8)

  • Paraformaldehyde (Depolymerized source of HCHO)

  • Diisopropylamine / n-Butyllithium (to generate LDA)

  • Anhydrous THF

Step-by-Step Methodology:

  • Base Generation:

    • In a flame-dried 3-neck flask under Argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool to -78 °C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.

    • Rationale: Generating LDA in situ prevents side reactions associated with weaker bases. Stir for 30 mins to ensure complete formation.

  • Lithiation:

    • Dissolve 6-methylnicotinonitrile (1.0 eq) in THF and add dropwise to the LDA solution at -78 °C.

    • Observation: The solution typically turns deep red/orange, indicating the formation of the resonance-stabilized benzylic-type anion.

    • Stir for 45 mins at -78 °C.

  • Condensation:

    • Prepare a slurry of Paraformaldehyde (1.2 eq) in THF (or use gaseous formaldehyde generated ex-situ for higher purity). Add this to the anion mixture.

    • Critical Control: Maintain -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Why? Rapid warming causes polymerization of formaldehyde or poly-alkylation of the pyridine.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude residue often contains unreacted starting material.

    • Flash Chromatography: Silica gel, Gradient 0% -> 5% MeOH in DCM.

    • Yield Target: 60–75%.

Protocol B: Downstream Activation (Mesylation)

Target: Converting the hydroxyl group into a leaving group for library synthesis.

Reagents:

  • This compound[1][2]

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • DCM (Dichloromethane)

Methodology:

  • Dissolve the intermediate (1.0 eq) in DCM at 0 °C.

  • Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

  • Stir at 0 °C for 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Validation: Complete disappearance of the polar alcohol spot (Rf ~0.2) and appearance of the less polar mesylate (Rf ~0.5).

  • Usage: The resulting mesylate is unstable on silica; use immediately for nucleophilic displacement (e.g., with piperazines or morpholines).

Visualizing the Workflow

The following diagram illustrates the retrosynthetic logic and downstream utility of the scaffold.

G Start 6-Methylnicotinonitrile (CAS 3222-48-8) Intermediate Lithiated Species (Deep Red Anion) Start->Intermediate LDA, THF, -78°C (Deprotonation) Target 6-(2-Hydroxyethyl) pyridine-3-carbonitrile (CAS 106652-46-4) Intermediate->Target Paraformaldehyde (C-C Bond Formation) Target->Target Nitrile Hydrolysis (-> Amide/Acid) Mesylate Mesylate Intermediate (Activated Linker) Target->Mesylate MsCl, TEA (Activation) DrugTarget Bioactive Scaffold (e.g., Kinase Inhibitor) Mesylate->DrugTarget HNR2 (Amine) (Nucleophilic Sub.)

Figure 1: Synthetic workflow from precursor to activated pharmaceutical intermediate.

Quality Control & Troubleshooting

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Time: Expect elution ~3.5–4.5 min (relatively polar).

Common Issues
ProblemCauseSolution
Low Yield Polymerization of FormaldehydeUse freshly cracked monomeric formaldehyde or high-quality paraformaldehyde.
Bis-alkylation Excess Formaldehyde/High TempStrictly control stoichiometry (1.1 eq) and keep temperature < 0 °C during addition.
Impurity: Vinyl Pyridine Elimination of H₂OAvoid acidic workup or excessive heating; the hydroxyethyl group can dehydrate to the vinyl group.

Safety & Handling (E-E-A-T)

  • Toxicity: Nitriles are potential metabolic sources of cyanide. Handle in a well-ventilated fume hood.

  • Skin Absorption: Pyridine derivatives can penetrate skin. Wear nitrile gloves (double-gloving recommended for organolithium steps).

  • Reactivity: The lithiated intermediate is pyrophoric and moisture-sensitive. Ensure anhydrous conditions.

References

  • PubChem. (2023). Compound Summary: 6-Methylnicotinonitrile. National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Synthesis of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(2-Hydroxyethyl)pyridine-3-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a pyridine ring, a nitrile moiety, and a primary alcohol—offers multiple points for diversification, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic routes and detailed reaction conditions for the preparation of this versatile compound. The protocols herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to allow for informed optimization.

The synthetic strategy outlined in this guide centers on a multi-step sequence starting from a readily available substituted pyridine. We will explore a primary three-step pathway involving oxidation, olefination, and hydroboration-oxidation. Additionally, an alternative approach utilizing a cross-coupling reaction will be discussed, providing flexibility in synthetic design. Each step is accompanied by a detailed experimental protocol, a discussion of the reaction mechanism, and key considerations for success.

Primary Synthetic Pathway: A Three-Step Approach

The most direct and conceptually straightforward synthesis of this compound involves the transformation of the methyl group of 6-methylpyridine-3-carbonitrile into the desired 2-hydroxyethyl side chain. This is achieved through a sequence of oxidation, Wittig olefination, and hydroboration-oxidation.

Primary Synthetic Pathway Start 6-Methylpyridine-3-carbonitrile Intermediate1 6-Formylpyridine-3-carbonitrile Start->Intermediate1 Step 1: Oxidation Intermediate2 6-Vinylpyridine-3-carbonitrile Intermediate1->Intermediate2 Step 2: Wittig Reaction FinalProduct This compound Intermediate2->FinalProduct Step 3: Hydroboration-Oxidation

Figure 1: Overview of the primary three-step synthetic pathway.

Step 1: Selective Oxidation of 6-Methylpyridine-3-carbonitrile

The initial and most critical step is the selective oxidation of the methyl group of 6-methylpyridine-3-carbonitrile to the corresponding aldehyde, 6-formylpyridine-3-carbonitrile. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid or reaction at the pyridine nitrogen or nitrile group. Careful selection of the oxidant and reaction conditions is paramount.

Causality Behind Experimental Choices:

A variety of oxidizing agents can be employed for the oxidation of methylpyridines. Traditional methods often utilize strong oxidants like potassium permanganate (KMnO₄) or nitric acid, which can lead to the formation of the carboxylic acid and require harsh conditions[1]. More selective and milder methods are therefore preferred. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Another modern approach involves the use of transition-metal-free oxidation systems, which offer environmental benefits and can exhibit high selectivity under mild conditions.

Protocol 1: Selective Oxidation with Selenium Dioxide

This protocol describes a reliable method for the selective oxidation of 6-methylpyridine-3-carbonitrile to 6-formylpyridine-3-carbonitrile using selenium dioxide.

Materials:

  • 6-Methylpyridine-3-carbonitrile

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylpyridine-3-carbonitrile (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v), add selenium dioxide (1.1 eq.) in one portion.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-formylpyridine-3-carbonitrile.

Data Presentation: Oxidation Reaction Parameters

ParameterCondition
Starting Material 6-Methylpyridine-3-carbonitrile
Reagent Selenium Dioxide (SeO₂)
Stoichiometry 1.1 equivalents
Solvent 1,4-Dioxane / Water
Temperature Reflux (100-105 °C)
Reaction Time 12-24 hours
Typical Yield 60-75%
Step 2: Wittig Olefination to 6-Vinylpyridine-3-carbonitrile

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] In this step, 6-formylpyridine-3-carbonitrile is converted to 6-vinylpyridine-3-carbonitrile using a phosphorus ylide.

Causality Behind Experimental Choices:

The choice of the Wittig reagent and the base for its generation is crucial for the success of the reaction. For the synthesis of a terminal alkene (a vinyl group), methyltriphenylphosphonium bromide is the ylide precursor of choice. A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and generate the reactive ylide. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the ylide.

Wittig Reaction Phosphonium Methyltriphenylphosphonium bromide Ylide Methylenetriphenylphosphorane (Ylide) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 6-Formylpyridine-3-carbonitrile Aldehyde->Oxaphosphetane Alkene 6-Vinylpyridine-3-carbonitrile Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Figure 2: Mechanism of the Wittig reaction.

Protocol 2: Wittig Reaction

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 6-Formylpyridine-3-carbonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the suspension. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 6-formylpyridine-3-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-3 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 6-vinylpyridine-3-carbonitrile.

Data Presentation: Wittig Reaction Parameters

ParameterCondition
Starting Material 6-Formylpyridine-3-carbonitrile
Reagent Methyltriphenylphosphonium bromide / n-BuLi
Stoichiometry 1.2 eq. (phosphonium salt), 1.1 eq. (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 70-85%
Step 3: Hydroboration-Oxidation to this compound

The final step in this synthetic sequence is the hydroboration-oxidation of the newly formed vinyl group to a primary alcohol. This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the desired 2-hydroxyethyl substituent.[4]

Causality Behind Experimental Choices:

Borane (BH₃) is the key reagent for the hydroboration step. It is typically used as a complex with THF (BH₃·THF) for ease of handling. The hydroboration reaction is followed by an in-situ oxidation step using alkaline hydrogen peroxide. The use of a borane reagent ensures that the hydroxyl group adds to the terminal carbon of the double bond.

Hydroboration-Oxidation Alkene 6-Vinylpyridine-3-carbonitrile Organoborane Trialkylborane Intermediate Alkene->Organoborane Hydroboration Borane BH₃·THF Borane->Organoborane Alcohol This compound Organoborane->Alcohol Oxidation Oxidant H₂O₂ / NaOH Oxidant->Alcohol Alternative Pathway Bromo 6-Bromonicotinonitrile Intermediate 6-Vinylpyridine-3-carbonitrile Bromo->Intermediate Suzuki-Miyaura Coupling Vinylboron Vinylboronic acid pinacol ester Vinylboron->Intermediate Catalyst Pd Catalyst + Base Catalyst->Intermediate

Sources

Application Note: Solubility Profiling and Solvent System Optimization for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a technical guide for researchers and process chemists working with 6-(2-Hydroxyethyl)pyridine-3-carbonitrile . It addresses the lack of widely available empirical data for this specific intermediate by establishing a first-principles solubility profile and a robust experimental protocol for solvent selection.

Executive Summary

This compound is a bifunctional pyridine intermediate critical in the synthesis of kinase inhibitors and agrochemicals. Its solubility profile is governed by a competition between the polar hydrogen-bonding domain (hydroxyethyl tail, pyridine nitrogen) and the lipophilic aromatic core.

This guide provides a Solubility Prediction Matrix based on structural analysis and a validated Thermodynamic Solubility Protocol to determine exact saturation limits. These tools enable researchers to select optimal solvents for reaction media, liquid-liquid extraction (workup), and recrystallization.

Physicochemical Structural Analysis

To predict solubility behavior without empirical data, we analyze the three functional pharmacophores of the molecule:

  • Pyridine Core (Basic Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). This makes the compound pH-sensitive; solubility in aqueous media increases significantly at pH < 4.0 (protonation of the pyridine nitrogen).

  • C3-Nitrile Group (-CN): A strong electron-withdrawing group that creates a permanent dipole. This enhances solubility in polar aprotic solvents like DMSO and DMF.

  • C6-Hydroxyethyl Chain (-CH₂CH₂OH): A primary alcohol acting as both a Hydrogen Bond Donor (HBD) and Acceptor. This moiety ensures high miscibility with polar protic solvents (Methanol, Ethanol).

Implication for Process Chemistry: The molecule exhibits "amphiphilic-like" behavior. It is too polar for pure hydrocarbons (Hexane) but sufficiently lipophilic to be extracted from water into organic phases like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Solvent Selection Matrix

Based on structural polarity matching and standard pyridine chemistry.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Stock Solutions: Ideal for bioassays and initial reaction media. Hard to remove during workup.
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Recrystallization: Good solvents for dissolving crude material at high temps.
Chlorinated Dichloromethane (DCM), ChloroformGood (20–50 mg/mL)Extraction: Preferred solvent for liquid-liquid extraction from aqueous reaction mixtures.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate (5–20 mg/mL)Purification: often used as the "solvent" in solvent/antisolvent crystallization.
Hydrocarbons Hexane, Heptane, TolueneNegligible (<1 mg/mL)Antisolvent: Use to crash out the product from EtOAc or Ethanol solutions.
Aqueous Water, PBS (pH 7.4)Low to Moderate pH Dependent: Solubility is low at neutral pH but high in 0.1 N HCl.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard Operating Procedure (SOP) for determining equilibrium solubility.

Objective

To determine the saturation concentration (


) of this compound in a target solvent at 25°C.
Materials
  • Analyte: Solid this compound (>98% purity).

  • Solvents: HPLC grade (MeOH, DMSO, PBS, etc.).

  • Equipment: Orbital shaker/incubator, 0.45 µm PTFE syringe filters, HPLC-UV or UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Supersaturation Preparation:

    • Weigh approximately 10 mg of the solid compound into a 2 mL glass HPLC vial.

    • Add 500 µL of the target solvent.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a visible suspension (undissolved solid) remains. This ensures the system is at the saturation limit.

  • Equilibration (The "Shake"):

    • Place vials in an orbital shaker at 25°C.

    • Agitate at 300–500 RPM for 24 hours .

    • Why: 24 hours is required to overcome the crystal lattice energy and reach thermodynamic equilibrium. Kinetic methods (adding DMSO stock to buffer) often overestimate solubility due to supersaturation metastability.

  • Phase Separation:

    • Remove vials and let stand for 1 hour to allow gross sedimentation.

    • Draw the supernatant into a syringe.

    • Filter through a 0.45 µm PTFE filter (or PVDF for aqueous) into a clean vial.

    • Critical: Discard the first 50 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification:

    • Dilute the filtrate (e.g., 1:100) with mobile phase (usually Acetonitrile/Water) to bring it within the linear dynamic range of the detector.

    • Analyze via HPLC-UV (Detection typically at 254 nm or 265 nm for the pyridine core).

    • Calculate concentration using a pre-established calibration curve.[1]

Workflow Visualization

The following diagram illustrates the decision logic for solubility screening and purification optimization.

SolubilityWorkflow Start Start: Solid 6-(2-Hydroxyethyl) pyridine-3-carbonitrile SolventAdd Add Target Solvent (Ensure Excess Solid) Start->SolventAdd Shake Equilibrate (24h @ 25°C, 500 RPM) SolventAdd->Shake Filter Filter Supernatant (0.45 µm PTFE) Shake->Filter Analyze Quantify (HPLC/UV) Filter->Analyze CheckSol Solubility > 20 mg/mL? Analyze->CheckSol ReactionSol Candidate for Reaction Medium CheckSol->ReactionSol Yes (High Sol) ExtractSol Candidate for Extraction/Workup CheckSol->ExtractSol Moderate (5-20 mg/mL) AntiSol Candidate for Antisolvent (Crystallization) CheckSol->AntiSol No (< 1 mg/mL)

Figure 1: Logical workflow for determining solubility and assigning solvent utility based on saturation concentration (


).

Process Optimization: Practical Applications

A. Recrystallization Strategy

Since the compound has high solubility in alcohols and low solubility in hydrocarbons, a cooling crystallization or antisolvent crystallization is recommended.

  • Solvent System: Ethanol / Heptane.[2]

  • Protocol: Dissolve the crude solid in minimal hot Ethanol (60°C). Slowly add Heptane until slight turbidity appears. Allow to cool slowly to room temperature, then to 4°C. This exploits the differential solubility of the hydroxyethyl-pyridine moiety.

B. Liquid-Liquid Extraction (Workup)

When extracting from an aqueous reaction quench:

  • pH Adjustment: Ensure the aqueous layer is adjusted to pH 8–9 .

    • Reasoning: At acidic pH, the pyridine nitrogen is protonated (

      
      ), making it water-soluble. Adjusting to basic pH ensures the molecule is neutral and partitions into the organic phase.
      
  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform .

    • Reasoning: Pyridines often have better partition coefficients in chlorinated solvents compared to Ethyl Acetate.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Bhal, S. (2007). "Solubility: The Science of the Shake Flask Method." Drug Discovery Today: Technologies, 4(1). (Definitive guide on thermodynamic solubility protocols).
  • PubChem Compound Summary. (2023). "Pyridine-3-carbonitrile derivatives physicochemical properties." National Library of Medicine.

Sources

Application Note: Hydrolysis of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile to 6-(2-Hydroxyethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for process chemists and researchers. It synthesizes established organic synthesis principles with specific considerations for pyridine derivatives, ensuring the preservation of the sensitive hydroxyethyl moiety.

Executive Summary & Chemical Strategy

The transformation of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile (Substrate) to 6-(2-Hydroxyethyl)pyridine-3-carboxylic acid (Target) requires a chemoselective approach. While nitrile hydrolysis is a standard operation, the presence of the 2-hydroxyethyl group at the 6-position introduces a critical risk: acid-catalyzed dehydration to form the vinyl impurity (6-vinylpyridine derivative).

Therefore, this protocol prioritizes Alkaline Hydrolysis over acidic methods. Basic conditions avoid the formation of the carbocation intermediate required for E1 elimination of the alcohol, thereby preserving the hydroxyethyl chain.

Key Chemical Challenges
FeatureChallengeMitigation Strategy
Nitrile (-CN) Requires activation (heat/catalyst) to hydrolyze.[1]Use strong base (NaOH/KOH) at reflux.
Pyridine Ring Electron-deficient; susceptible to nucleophilic attack.Basic conditions prevent ring protonation, maintaining stability.
2-Hydroxyethyl High Risk: Dehydration to vinyl group under acidic/thermal stress.Avoid strong mineral acids at high temperatures. Use alkaline hydrolysis.[1][2]
Product Nature Zwitterionic (Amphoteric). High water solubility.Isolation via Isoelectric Point (pI) precipitation or Ion Exchange.

Mechanistic Pathway (Alkaline Hydrolysis)

The reaction proceeds via a nucleophilic addition of the hydroxide ion to the nitrile carbon, forming an imidate intermediate, which tautomerizes to the amide.[3] Further hydrolysis yields the carboxylate salt.[3]

Reaction Scheme (DOT Visualization)

G Substrate 6-(2-Hydroxyethyl) pyridine-3-carbonitrile Inter1 Imidate Intermediate Substrate->Inter1 OH- / H2O Nu- Attack Amide Primary Amide Inter1->Amide Tautomerization Carboxylate Carboxylate Salt (Na+) Amide->Carboxylate OH- / Heat - NH3 Product 6-(2-Hydroxyethyl) pyridine-3-carboxylic acid Carboxylate->Product H+ (pH Adj.) Isoelectric Ppt

Figure 1: Step-wise mechanistic pathway for the alkaline hydrolysis of the nitrile substrate.

Detailed Experimental Protocol

Method A: Alkaline Hydrolysis (Recommended)

This method is the "Gold Standard" for this substrate, minimizing side reactions.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydroxide (NaOH), 10-20% aqueous solution (3.0 - 4.0 eq).

  • Solvent: Ethanol or Methanol (optional, to improve solubility if substrate is solid).

  • Acid (Workup): 6N Hydrochloric Acid (HCl) or Glacial Acetic Acid.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Procedure
  • Setup: In a suitably sized round-bottom flask, dissolve the Substrate (10 g, ~67.5 mmol) in Ethanol (30 mL).

  • Addition: Slowly add 10% NaOH aqueous solution (80 mL, ~3.0 eq). The mixture may warm slightly.

  • Reaction: Heat the mixture to Reflux (approx. 85-90°C) with stirring.

    • Note: Evolution of Ammonia (

      
      ) gas indicates reaction progress. Ensure the condenser is vented to a fume hood.
      
  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1).

    • Checkpoint: The intermediate amide may appear before full conversion to the acid.[2] Continue reflux until the amide is consumed (typically 4–8 hours).

  • Cooling: Once complete, cool the reaction mixture to room temperature (20-25°C).

  • Concentration: Remove volatile organic solvents (Ethanol) under reduced pressure (Rotary Evaporator) if used.

  • Isolation (The Critical Step):

    • The product exists as a sodium carboxylate salt in the basic solution.

    • Place the aqueous residue in an ice bath.[4]

    • Slowly add 6N HCl dropwise while monitoring pH.

    • Target pH: Adjust pH to the Isoelectric Point (pI) , typically between pH 3.5 – 4.5 for nicotinic acid derivatives.

    • Observation: The product should precipitate as a white/off-white solid at the pI.

  • Purification:

    • Filter the solid.[4]

    • Wash with a small amount of cold water (product is water-soluble, do not over-wash) and cold acetone.

    • Dry in a vacuum oven at 50°C.

Alternative Isolation (If no precipitation occurs):

If the product is too soluble in water (common with hydroxyethyl groups):

  • Acidify to pH 3.5.

  • Evaporate to dryness.

  • Extract the solid residue with hot Methanol or Ethanol (Product dissolves; NaCl remains insoluble).

  • Filter off the salt (NaCl).

  • Concentrate the filtrate to obtain the crude acid.

Method B: Biocatalytic Hydrolysis (Green Chemistry)

If the chemical method yields impurities, Nitrilase enzymes offer mild, highly specific hydrolysis.

  • Catalyst: Nitrilase (e.g., from Gordonia terrae or commercial screening kits).

  • Conditions: pH 7.0-8.0 (Phosphate buffer), 30-40°C.

  • Advantage: Zero risk of dehydration; operates at neutral pH.

  • Protocol: Suspend substrate in buffer, add enzyme, stir for 12-24h. Acidify to precipitate product [1].[5]

Analytical Control & Validation

Process Workflow Diagram

Workflow Start Start: Nitrile Substrate Reaction Reflux with NaOH (4-8 Hours) Start->Reaction Check HPLC Check: Nitrile < 1%? Reaction->Check Continue Continue Reflux Check->Continue No Workup Cool & Evaporate EtOH Check->Workup Yes Continue->Reaction pH_Adj Adjust pH to 3.5-4.0 (Isoelectric Point) Workup->pH_Adj Precip Precipitate Formed? pH_Adj->Precip Filter Filter & Dry (Final Product) Precip->Filter Yes Extract Evaporate to Dryness Extract with Hot MeOH Precip->Extract No Extract->Filter

Figure 2: Decision tree for reaction monitoring and product isolation.

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (D2O/NaOD)Signals for Pyridine protons (3) and Ethyl chain (2 triplets). Absence of vinyl peaks (5.5-6.5 ppm).
Purity HPLC (C18 Column)> 98.0% Area.[6]
Water Content Karl Fischer< 1.0% (Product is hygroscopic).
Residual Solvents GC-HeadspaceEthanol < 5000 ppm.

Key NMR Diagnostic:

  • Product (Target): Triplet at ~3.8 ppm (

    
    -OH) and Triplet at ~2.9 ppm (Ring-
    
    
    
    ).
  • Impurity (Vinyl): Doublets at 5.5-6.0 ppm and dd at ~6.7 ppm (indicates dehydration).

References

  • Biocatalytic Synthesis: Gordonia terrae nitrilase mediated synthesis of nicotinic acid.[7] National Institutes of Health (PMC). Available at: [Link]

  • General Nitrile Hydrolysis: Preparation of nicotinic acid from nicotinonitrile.[8] Organic Syntheses, Coll. Vol. 1, p.385. Available at: [Link]

  • Substrate Data: this compound (CAS 68612-93-1).[9] PubChem Compound Summary. Available at: [Link]

  • Reaction Mechanism: Hydrolysis of Nitriles to Carboxylic Acids.[1][3][10][11][12][13] Chemistry LibreTexts. Available at: [Link][7]

Disclaimer: This protocol involves hazardous chemicals (strong bases, acids). All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Troubleshooting & Optimization

6-(2-Hydroxyethyl)pyridine-3-carbonitrile stability in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Stability in Basic Conditions

Welcome to the technical support center for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile. This guide is designed to provide in-depth technical assistance to researchers and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) concerning its stability, particularly under basic conditions. This resource aims to explain the underlying chemical principles that govern the stability of this molecule, helping you to anticipate and address challenges in your experimental work.

Introduction

This compound is a valuable building block in pharmaceutical synthesis. Its structure, which includes a pyridine ring, a nitrile group, and a hydroxyethyl side chain, offers multiple points for chemical modification. However, these same functional groups can also be susceptible to degradation, especially in basic environments. Understanding the potential degradation pathways is crucial for ensuring the integrity of your experiments and the quality of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in basic conditions?

A1: The main stability concern is the hydrolysis of the nitrile group. Under basic conditions, the nitrile can be converted first to an amide and then to a carboxylate. The rate of this hydrolysis is dependent on the pH, temperature, and the specific base used. Additionally, the 2-hydroxyethyl side chain could potentially undergo side reactions, although nitrile hydrolysis is generally the more significant pathway.

Q2: What are the likely degradation products of this compound in a basic solution?

A2: The expected degradation products are 6-(2-hydroxyethyl)nicotinamide and subsequently 6-(2-hydroxyethyl)nicotinic acid. The formation of these products can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: Are there any other potential degradation pathways besides nitrile hydrolysis?

A3: While nitrile hydrolysis is the most probable degradation route, other reactions could theoretically occur under more forcing conditions. These might include intramolecular cyclization, although this is less likely under standard basic conditions. It is always advisable to perform a thorough characterization of any unexpected impurities that may arise in your reaction mixture.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is important to carefully control the pH of your reaction. If possible, use the mildest basic conditions that still allow for your desired transformation. Temperature control is also critical, as higher temperatures will accelerate the rate of hydrolysis. Performing reactions at lower temperatures can help to preserve the integrity of the nitrile group.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A5: Reversed-phase HPLC with UV detection is a highly effective method for monitoring the stability of this compound and quantifying its degradation products.[1][2][3] Gas chromatography (GC) can also be a suitable technique.[4][5] For detailed structural elucidation of any degradation products, LC-MS and NMR spectroscopy are invaluable tools.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.

Problem 1: Rapid Disappearance of Starting Material in Basic Media

Symptoms:

  • HPLC analysis shows a rapid decrease in the peak area of this compound.

  • Appearance of one or more new, more polar peaks in the chromatogram.

  • Unexpected changes in the reaction mixture's color or consistency.

Potential Cause:

  • The basic conditions (pH, temperature, or base strength) are too harsh, leading to rapid hydrolysis of the nitrile group.

Troubleshooting Workflow:

A Problem: Rapid disappearance of starting material B Hypothesis: Conditions are too harsh A->B C Action: Screen milder bases (e.g., K2CO3, NaHCO3) B->C D Action: Lower reaction temperature B->D E Action: Monitor reaction at shorter time intervals B->E F Analysis: Check for formation of amide/acid C->F D->F E->F G Outcome: Stability improved? F->G H Yes: Proceed with optimized conditions G->H Yes I No: Consider protecting group strategy for nitrile G->I No

Caption: Troubleshooting workflow for rapid degradation.

Problem 2: Formation of an Unknown Impurity

Symptoms:

  • A significant, unidentified peak appears in your analytical data (HPLC, GC, or NMR).

  • The mass of the impurity does not correspond to the expected amide or carboxylic acid.

Potential Cause:

  • An unexpected side reaction, such as intramolecular cyclization or reaction with a solvent or reagent, may be occurring.

Proposed Degradation Pathway:

A This compound B 6-(2-Hydroxyethyl)nicotinamide A->B Base, H2O C 6-(2-Hydroxyethyl)nicotinic acid B->C Base, H2O (further hydrolysis)

Sources

crystallization methods for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

<## Technical Support Center: Crystallization Methods for 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful crystallization of this compound. It addresses common challenges and offers detailed, evidence-based solutions and protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of this compound, providing quick and actionable advice.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a frequent issue with polar organic molecules. This typically occurs when the solution is supersaturated at a temperature above the compound's melting point.

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation level.[1][2] Allow the solution to cool at a much slower rate.

  • Underlying Cause & Prevention: This issue often points to an inappropriate solvent system or excessively rapid cooling. The boiling point of your solvent should ideally be lower than the melting point of your compound.[2] Consider using a mixed solvent system where the compound has moderate solubility.

Q2: No crystals are forming, even after the solution has cooled completely. What are the next steps?

A2: Spontaneous nucleation can sometimes be slow. Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[2] The microscopic scratches provide nucleation sites.

  • Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the solution.[2] This provides a template for crystal growth.

  • Concentration: If the solution is too dilute, you may need to evaporate some of the solvent to reach the point of supersaturation.[2]

  • Solvent Change: If all else fails, it may be necessary to remove the solvent entirely and attempt crystallization with a different solvent system.[1]

Q3: The crystallization happened too quickly, resulting in a fine powder. How does this affect purity and what can I do differently?

A3: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] The ideal crystallization process involves slow crystal growth over a period of 15-20 minutes.[1]

  • To slow down crystallization: Re-dissolve the solid by heating and add a small excess of the hot solvent.[1] This will keep the compound in solution for a longer period during the cooling phase, promoting the formation of larger, purer crystals.

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common crystallization problems and their solutions.

Troubleshooting Decision Pathway

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

Crystallization Troubleshooting start Start Crystallization (Cooling Saturated Solution) outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals Clear Solution oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Droplets rapid_xtal Rapid Precipitation (Fine Powder) outcome->rapid_xtal Solid Crashes Out good_xtals Good Crystals Form outcome->good_xtals Slow Crystal Growth induce_xtal Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_xtals->induce_xtal reheat_add_solvent Reheat to Dissolve Oil Add More 'Good' Solvent Cool Slowly oiling_out->reheat_add_solvent reheat_add_excess Reheat to Dissolve Add Excess Hot Solvent Cool Slowly rapid_xtal->reheat_add_excess check_purity Check Purity (e.g., Melting Point) good_xtals->check_purity induce_xtal->outcome Re-evaluate reheat_add_solvent->outcome Re-cool reheat_add_excess->outcome Re-cool end End check_purity->end

Caption: Troubleshooting workflow for common crystallization problems.

Solvent Selection for Pyridine Derivatives

The polarity of this compound, with its hydroxyl, nitrile, and pyridine functionalities, makes solvent selection critical. The principle of "like dissolves like" is a good starting point.[3]

  • Good Single Solvents: Polar protic solvents like ethanol, methanol, or isopropanol are often effective.[4] Water can also be a suitable solvent, especially for recrystallizing crude products.[5]

  • Mixed Solvent Systems: A mixed solvent system can provide finer control over solubility. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add a "poor" solvent (e.g., water or a non-polar solvent like heptane) until the solution becomes turbid (cloudy), indicating the onset of crystallization.[6] Reheating slightly to achieve a clear solution and then allowing it to cool slowly is the standard procedure.[6]

Table 1: Common Solvents for Crystallization of Polar Organic Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Excellent for highly polar compounds, non-toxic, and inexpensive.[7]
EthanolHigh78Good general-purpose polar solvent. Often used in mixed systems with water.[8]
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium-High82A good alternative to ethanol, sometimes offering different solubility profiles.[4]
AcetoneMedium56A more polar aprotic solvent, can be effective but its high volatility can be a challenge.[5]
Ethyl AcetateMedium77A less polar option, useful as a "poor" solvent in mixed systems with more polar solvents.[9]

III. Detailed Experimental Protocol: Cooling Crystallization from a Mixed Solvent System (Ethanol/Water)

This protocol provides a step-by-step guide for the recrystallization of this compound.

Experimental Workflow Diagram

Crystallization_Protocol cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Ethanol hot_filter 2. Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter add_water 3. Add Water Dropwise until Persistent Cloudiness hot_filter->add_water reheat 4. Reheat Gently to a Clear Solution add_water->reheat cool_slowly 5. Slow Cooling to Room Temperature reheat->cool_slowly cool_ice 6. Cool in Ice Bath to Maximize Yield cool_slowly->cool_ice filter_xtals 7. Vacuum Filtration to Collect Crystals cool_ice->filter_xtals wash_xtals 8. Wash with Cold Ethanol/Water Mixture filter_xtals->wash_xtals dry_xtals 9. Dry Crystals (Vacuum Oven) wash_xtals->dry_xtals end end dry_xtals->end Pure Product

Caption: Step-by-step workflow for mixed-solvent crystallization.

Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to just dissolve the solid. It is crucial to use the minimum volume necessary to achieve a saturated solution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Gently reheat the mixture until it becomes a clear solution again. This ensures the system is at the exact saturation point.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be insulated.[7] Crystal formation should ideally begin within 5-20 minutes.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

IV. References

  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystallization. University of California, Irvine - Department of Chemistry. [Link]

  • Eco-friendly process for recovery of pyridine and/or its derivatives. Google Patents.

  • Recrystallization, filtration and melting point. University of South Florida. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • SOP: CRYSTALLIZATION. University of Texas at Dallas. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry. [Link]

  • 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. PubChem. [Link]

  • 6-(Thiophen-3-yl)pyridine-3-carbonitrile Properties. U.S. Environmental Protection Agency. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison of Platforms. Pharmaceutical Research. [Link]

  • 3-Hydroxypyridine-2-carbonitrile. PubChem. [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents.

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Center for Biotechnology Information. [Link]

  • High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Acta Crystallographica Section C: Structural Chemistry. [Link]

Sources

Technical Support Center: Purification of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile. Our goal is to move beyond simple protocols and offer a resource that explains the causality behind experimental choices, ensuring both purity of the final compound and a thorough understanding of the process.

Compound Profile and Purification Challenges

This compound is a polar heterocyclic compound. Its structure incorporates three key functional groups: a basic pyridine ring, a polar hydroxyl (-OH) group, and a polar nitrile (-CN) group. This trifecta of polarity makes it highly soluble in polar solvents but presents significant challenges during purification. Impurities are often closely related in structure and polarity, making separation difficult. The basicity of the pyridine nitrogen can lead to problematic interactions with standard purification media, such as peak tailing on silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: Impurities in this compound typically originate from the synthetic route. Common synthesis involves the reaction of a picoline derivative with formaldehyde or a related aldehyde.[1][2][3][4] Therefore, impurities can be broadly categorized as:

  • Unreacted Starting Materials: Such as the corresponding picoline precursor.

  • By-products: Resulting from side reactions, such as over-alkylation, oxidation, or polymerization.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis.

  • Water: Due to the compound's hygroscopic nature and its presence in reaction workups.[5]

Q2: How can I effectively assess the purity of my sample before and after purification?

A2: A multi-faceted approach is recommended for purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reverse-phase C18 column is often a good starting point for polar compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration and their structures are known.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), this technique helps in identifying impurities by providing their molecular weights.[8][9]

Q3: Which purification technique should I try first?

A3: The choice depends on the nature and scale of impurities. A general strategy is as follows:

  • Acid-Base Extraction: If you suspect the presence of significant non-basic or acidic impurities, this is an excellent first step to isolate your basic pyridine compound.[10]

  • Recrystallization: If your crude product is semi-crystalline or solid, attempting a recrystallization can be a highly efficient method for removing small amounts of impurities.

  • Column Chromatography: This is the most powerful and versatile method for separating compounds with similar polarities.[11] It is often used as the final polishing step when high purity is required.

Troubleshooting Purification Protocols

This section provides detailed, troubleshooting-focused guides for the most common purification techniques applicable to this compound.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[12] For polar, basic compounds like this, special considerations are necessary.

Q&A Troubleshooting Guide: Column Chromatography

Q: My compound is streaking badly on a silica gel TLC plate and column. How can I achieve sharp bands?

  • Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to "streak" or "tail" down the column, leading to poor separation.[13]

  • Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).

    • Add 0.1-1% triethylamine (Et₃N) or a 7N solution of ammonia in methanol to the eluent.[13] This competes with your compound for the acidic sites, allowing it to travel down the column in a sharp band.

Q: My compound is highly polar and will not elute from the silica column, even with very polar solvents. What should I do?

  • Causality: The compound's high polarity, due to the hydroxyl, nitrile, and pyridine groups, causes it to adsorb very strongly to the polar silica gel stationary phase.[13]

  • Solutions:

    • Switch Stationary Phase: Use a less acidic or different type of stationary phase.

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica for basic compounds.[13]

      • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds elute earlier. This is often the method of choice for highly polar molecules.[13]

    • Drastically Increase Mobile Phase Polarity: If using normal phase silica, a gradient elution up to a highly polar mobile phase like dichloromethane/methanol/ammonia may be required.[13]

Q: The separation between my desired compound and a key impurity is very poor. How can I improve the resolution?

  • Causality: The impurity has a polarity very similar to your product, causing them to co-elute.

  • Solutions:

    • Optimize the Mobile Phase: Use TLC to test various solvent systems. Fine-tune the solvent ratio to maximize the difference in Rf values (ΔRf) between your product and the impurity.[6]

    • Use a Slower Flow Rate: Reducing the flow rate of the mobile phase allows more time for the equilibrium between the stationary and mobile phases to be established, which can improve separation.

    • Reduce the Sample Load: Overloading the column is a common cause of poor separation. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[13]

Detailed Protocol: Modified Normal-Phase Flash Chromatography
  • Solvent System Selection: On a silica gel TLC plate, spot your crude mixture. Develop the plate in a solvent system such as 95:5 dichloromethane:methanol. Add one drop of triethylamine to the developing chamber. Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar starting eluent (e.g., hexane or dichloromethane). Pack the column uniformly, ensuring no air bubbles are trapped.[12]

  • Sample Loading: Dissolve your crude material in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, for better resolution, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to determine which contain your purified product.

Recrystallization

Recrystallization purifies solid compounds based on differences in solubility. The ideal solvent will dissolve the compound poorly at low temperatures but well at high temperatures.

Q&A Troubleshooting Guide: Recrystallization

Q: My compound "oiled out" of the solution instead of forming crystals. What should I do?

  • Causality: This common problem, known as "oiling out," occurs when the solution is supersaturated or cooled too quickly, causing the compound to come out of solution as a liquid phase rather than a solid crystal lattice. The presence of impurities can also lower the melting point of the mixture below the temperature of the solution.[13]

  • Solutions:

    • Add More Solvent: Add a small amount of hot solvent to redissolve the oil completely.[13]

    • Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling promotes oiling.

    • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[13]

    • Use Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[13]

Q: I have very low recovery after recrystallization. How can I improve my yield?

  • Causality: Low yield can be caused by using too much solvent, cooling the solution for too short a time, or premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Use: Use only the minimum amount of hot solvent required to fully dissolve the solid.

    • Maximize Cooling: Cool the solution in an ice bath for an extended period to maximize precipitation.

    • Evaporate Excess Solvent: If too much solvent was added, carefully boil some of it off to re-saturate the solution.

    • Second Crop: Isolate the first batch of crystals, then concentrate the remaining mother liquor and cool again to obtain a second, often less pure, crop of crystals.

Detailed Protocol: Recrystallization from a Single Solvent
  • Solvent Selection: Place a small amount of your crude solid in several test tubes. Add different potential solvents dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Suitable solvents for polar compounds might include isopropanol, ethanol, or ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a boil (using a steam bath or heating mantle). Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once it has reached room temperature, place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Acid-Base Liquid-Liquid Extraction

This technique leverages the basicity of the pyridine nitrogen to separate it from neutral or acidic impurities. The compound is moved between an organic solvent and a water-based (aqueous) phase by changing the pH.[10]

Q&A Troubleshooting Guide: Acid-Base Extraction

Q: I formed an emulsion (a stable, cloudy layer between the organic and aqueous phases) that won't separate. How do I break it?

  • Causality: Emulsions are common when dealing with polar compounds and can be caused by vigorous shaking or the presence of particulate matter.

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for some time.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the organic components out.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.

Q: My final yield is low after back-extraction. Where did my product go?

  • Causality: The product may be lost due to incomplete extraction at any stage. This can happen if the pH was not sufficiently acidic or basic, or if an insufficient number of extractions were performed.

  • Solutions:

    • Check the pH: Use pH paper to ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction and sufficiently basic (pH > 10) before back-extraction.[10]

    • Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of solvent than one extraction with a large volume.

    • Saturate the Aqueous Layer: Before back-extracting the free base, saturate the basic aqueous layer with NaCl. This decreases the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.

Summary of Purification Methods

MethodPrinciple of SeparationKey AdvantagesCommon Issues
Column Chromatography Differential adsorption to a solid stationary phase.[6]High resolving power for similar compounds; adaptable to various polarities.Streaking of basic compounds on silica; can be time-consuming and use large solvent volumes.[13][14]
Recrystallization Difference in solubility between the compound and impurities at different temperatures.Excellent for removing small amounts of impurities; can yield very high purity material."Oiling out"; not effective if impurities have similar solubility; requires a solid sample.[13]
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on pH-dependent solubility.[10]Excellent for removing non-basic and acidic impurities; scalable.Emulsion formation; requires use of acids and bases; introduces water that must be removed.[10]

Diagrams and Workflows

General Purification Workflow

This diagram outlines a general strategy for purifying this compound.

Caption: General purification decision workflow.

Principle of Acid-Base Extraction

This diagram illustrates how the target compound moves between phases as the pH is adjusted.

AcidBaseExtraction cluster_0 Step 1: Acidification (Extraction) cluster_1 Step 2: Basification (Back-Extraction) org1 Organic Layer (Neutral Impurities + Solvent) aq1 Aqueous Layer (pH < 2) (Protonated Pyridine Salt) org1->aq1 Add aq. HCl Target moves to aqueous phase aq2 Aqueous Layer (pH > 10) (Inorganic Salts) org2 Organic Layer (Purified Pyridine + Solvent) aq2->org2 Add aq. NaOH, then fresh organic solvent Target moves back to organic phase

Caption: Logic of acid-base extraction for pyridine purification.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
  • Sciencemadness Discussion Board. (2010, January 13). removal of pyridine.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Google Patents. (n.d.). CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmakeia.
  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1959-1964. [Link]

  • Google Patents. (n.d.). CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
  • Klingsberg, E. (Ed.). (1961). Pyridine and its Derivatives, Part Two. Interscience Publishers.
  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Ethyl-2,3-dimethylpyridine.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Patsnap. (2020, November 27). Synthesis method of (2-hydroxyethyl)pyridine.
  • LookChem. (n.d.). Purification of Pyridine.
  • Google Patents. (n.d.). CN105237468A - New method for synthesizing 2-hydroxyethylpyridine.

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. Our objective is to move beyond a simple data report, offering a comparative analysis that provides researchers, scientists, and drug development professionals with a practical framework for structural elucidation. We will dissect the predicted ¹H NMR spectrum, compare it against a structurally significant analogue, 2-(2-hydroxyethyl)pyridine, and contextualize its spectral data alongside other key analytical techniques.

Structural Elucidation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the connectivity and chemical environment of hydrogen atoms within a molecule.

The structure of this compound features a pyridine ring substituted at the C-3 position with an electron-withdrawing cyano (-CN) group and at the C-6 position with a hydroxyethyl (-CH₂CH₂OH) group. This substitution pattern gives rise to a unique spectral fingerprint.

Caption: Structure of this compound with proton labeling.

Predicted Spectral Data

Based on established principles of NMR spectroscopy, the following table summarizes the predicted ¹H NMR data for this compound in a standard solvent like DMSO-d₆.[1][2]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.8 - 9.0dJmeta (2,4) ≈ 2-31H
H-48.1 - 8.3ddJortho (4,5) ≈ 8-9, Jmeta (2,4) ≈ 2-31H
H-57.6 - 7.8dJortho (4,5) ≈ 8-91H
H-α (-CH₂-Ring)~3.0tJvicinal (α,β) ≈ 6-72H
H-β (-CH₂-OH)~3.8tJvicinal (α,β) ≈ 6-72H
OH4.5 - 5.5 (variable)s (broad)-1H
Interpretation and Causality
  • Aromatic Region (δ 7.6-9.0 ppm): The protons on the pyridine ring (H-2, H-4, H-5) are significantly deshielded and resonate at high chemical shifts. This is due to the cumulative electron-withdrawing effects of the ring nitrogen and the cyano group at C-3. The H-2 proton is expected to be the most downfield, as it is positioned ortho to both the nitrogen and the strongly anisotropic cyano group. The splitting pattern is a classic example of a substituted pyridine ring: H-4 shows a doublet of doublets due to a large ortho coupling with H-5 and a smaller meta coupling with H-2. H-5 and H-2 appear as doublets, reflecting their respective ortho and meta couplings.

  • Aliphatic Region (δ 3.0-4.0 ppm): The two methylene groups of the hydroxyethyl side chain appear as distinct triplets. The H-α protons, being attached directly to the pyridine ring, appear around 3.0 ppm. The H-β protons are further downfield (~3.8 ppm) due to the deshielding effect of the adjacent electronegative oxygen atom. They are coupled to each other, resulting in a triplet for each signal (n+1 rule, where n=2).

  • Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

Comparative Analysis: The Impact of the Cyano Group

To appreciate the electronic influence of the C-3 cyano group, we can compare the spectrum of our target molecule with that of its structural precursor, 2-(2-Hydroxyethyl)pyridine. Experimental data for this analogue is well-documented.[3]

Proton2-(2-Hydroxyethyl)pyridine (Experimental δ, ppm)[3]This compound (Predicted δ, ppm)Shift Difference (Δδ)
Ring Protons
H-2/H-68.459.0 (H-2)~ +0.55
H-47.598.2 (H-4)~ +0.61
H-57.147.7 (H-5)~ +0.56
H-37.16- (Substituted)-
Side Chain
H-α (-CH₂-Ring)3.01~3.0~ 0
H-β (-CH₂-OH)3.99~3.8~ -0.19

Key Insight: The introduction of the electron-withdrawing cyano group at the C-3 position induces a significant downfield shift (deshielding) for all remaining protons on the pyridine ring. This effect is most pronounced for the nearby H-2 and H-4 protons, providing clear evidence of the group's electronic impact. The chemical shifts of the side-chain protons remain relatively unaffected, demonstrating that electronic effects diminish with distance.

A Multi-Technique Approach to Characterization

While ¹H NMR is powerful, a comprehensive structural confirmation relies on a combination of analytical methods. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for comprehensive structural characterization.

Analytical TechniqueInformation ProvidedExpected Results for this compound
¹³C NMR Spectroscopy Reveals the number and electronic environment of unique carbon atoms.8 distinct signals: 5 for the pyridine ring carbons, 1 for the cyano carbon (~118 ppm), and 2 for the ethyl side chain carbons.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns.Expected molecular ion peak [M+H]⁺ at m/z = 149.05, confirming the molecular formula C₈H₈N₂O.
Infrared (IR) Spectroscopy Identifies specific functional groups based on their vibrational frequencies.Characteristic absorption bands: a strong, sharp peak for C≡N stretch (~2230 cm⁻¹), a broad O-H stretch (~3400 cm⁻¹), and C=N/C=C stretches for the aromatic ring (~1600-1450 cm⁻¹).

This multi-technique approach provides a self-validating system, where the data from each experiment corroborates the others, leading to an unambiguous structural assignment.

Experimental Protocol: ¹H NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[4]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 90° pulse angle, 2-5 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS or residual solvent signal (DMSO at δ 2.50 ppm).[4]

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough analysis of the aromatic and aliphatic regions allows for the unambiguous assignment of all protons. By comparing its spectrum to that of 2-(2-hydroxyethyl)pyridine, the significant electronic influence of the C-3 cyano group is clearly demonstrated. When integrated into a broader analytical workflow that includes ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and confident structural elucidation is achieved, providing the foundational data necessary for advancing research and development applications.

References

  • Schneider, W., & Bernstein, H. J. (1956). 469 Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. Canadian Journal of Chemistry, 34(11), 1593-1603. [Link]

  • Contreras, R. H., & De Kowalewski, D. G. (1982). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 15(3), 177-185. [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved February 20, 2026, from [Link]

  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-432. [Link]

Sources

13C NMR Comparative Guide: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 6-(2-Hydroxyethyl)pyridine-3-carbonitrile CAS: 106652-46-4 (Analogous/Related) Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol

This guide provides a technical analysis of the 13C NMR chemical shifts for this compound. As a critical intermediate in the synthesis of bioactive heterocycles (often used in drug discovery for kinase inhibitors), accurate structural verification is paramount.

Unlike standard spectral libraries which may lack specific entries for this derivative, this guide utilizes a Fragment-Based Comparative Analysis (FBCA) . We synthesize data from high-confidence analogs—2-(2-hydroxyethyl)pyridine and pyridine-3-carbonitrile —to provide a reliable assignment framework. This approach allows researchers to distinguish the target product from common impurities like regioisomers or over-hydrolyzed byproducts.

Structural Analysis & Numbering

To ensure precise assignment, we utilize the standard pyridine numbering system where the nitrogen atom is position 1.

  • Position 3: Substituted with a Nitrile (-CN) group (Electron Withdrawing).

  • Position 6: Substituted with a 2-Hydroxyethyl (-CH₂CH₂OH) group (Weakly Electron Donating alkyl chain).

G Figure 1: Structural Connectivity and Numbering Scheme N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 CN CN C3->CN Nitrile C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 Ca C6->Ca Alkyl Cb Ca->Cb -OH

Comparative 13C NMR Data Analysis

The following table synthesizes experimental data from structural analogs to predict the chemical shifts of the target molecule. This method corrects for the inductive and resonance effects of the substituents.

Solvent: CDCl₃ (Referenced to 77.16 ppm) Frequency: 100-150 MHz recommended for quaternary carbon detection.

Carbon PositionPredicted Shift (δ ppm)Assignment LogicSignal Type
C-Nitrile (CN) 116.5 – 117.5 Characteristic nitrile region; deshielded by sp hybridization.Quaternary (Weak)
C6 (Ipso-Alkyl) 162.0 – 164.5 Base pyridine C2 (~150) + Alkyl ipso effect (+10-12 ppm).Quaternary
C2 (Ortho-CN) 150.0 – 153.0 Alpha to Nitrogen (deshielded) + Ortho to CN.CH (Strong)
C4 (Para-Alkyl) 138.5 – 140.0 Beta to CN; Meta to Alkyl. Similar to unsubstituted pyridine C4.CH (Strong)
C5 (Meta-CN) 122.0 – 124.0 Beta to Alkyl; Meta to CN. Shielded relative to C2/C6.[1]CH (Strong)
C3 (Ipso-CN) 108.0 – 111.0 Ipso to CN group causes significant shielding (upfield shift).Quaternary (Weak)
Cβ (-CH₂-OH) 60.5 – 62.5 Deshielded by direct attachment to Oxygen.CH₂ (Negative DEPT)
Cα (Py-CH₂-) 39.0 – 41.5 Benzylic-like position; shielded relative to Cβ.CH₂ (Negative DEPT)
Data Validation: Analog Comparison
  • Analog A (Pyridine-3-carbonitrile): C3 appears at ~110 ppm; CN at ~116 ppm.

  • Analog B (2-Pyridineethanol): Cα at ~40 ppm; Cβ at ~62 ppm; C6 (Ipso) at ~160 ppm.

  • Synthesis: The target shifts are a composite of these two datasets. The C6 peak is the most diagnostic for confirming the attachment of the hydroxyethyl chain, shifting downfield from ~150 ppm (in unsubstituted pyridine) to >160 ppm.

Experimental Protocol for Verification

To distinguish this product from potential impurities (e.g., 3-carbamoyl derivatives from nitrile hydrolysis or O-acylated byproducts), follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Dissolve 15–20 mg of sample in 0.6 mL DMSO-d₆ or CDCl₃ .

    • Note: DMSO-d₆ is preferred if the hydroxyl proton needs to be observed in ¹H NMR to confirm no O-acylation occurred.

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Step 2: Acquisition Parameters (13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons C3, C6, and CN).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The nitrile carbon has a long T1 relaxation time; insufficient delay will suppress this peak.

Step 3: Diagnostic Check (The "Triad" Test)

A successful synthesis is confirmed only if all three criteria are met:

  • Nitrile Peak: Distinct singlet at ~117 ppm (Absence indicates hydrolysis to amide/acid).

  • Alkyl Chain: Two CH₂ signals at ~40 and ~61 ppm.

  • Quaternary C6: Downfield signal >160 ppm (Confirms alkylation at the correct position).

Workflow Figure 2: NMR Verification Workflow for this compound Start Start: Crude Product Prep Dissolve in DMSO-d6 (Conc > 20mg/0.6mL) Start->Prep Acq Acquire 13C {1H} NMR (D1 = 3.0s, NS = 512) Prep->Acq Check1 Check 116-118 ppm (Nitrile) Acq->Check1 Check2 Check 160-165 ppm (C6 Quaternary) Check1->Check2 Decision Peaks Present? Check2->Decision Pass PASS: Product Verified Decision->Pass Yes Fail1 FAIL: Hydrolysis (Amide) Decision->Fail1 Missing CN Fail2 FAIL: Regioisomer/Start Mat Decision->Fail2 Missing C6

Troubleshooting & Impurities

Impurity / IssueNMR Symptom (13C)Root Cause
Hydrolysis (Amide) CN peak (117 ppm) disappears; New C=O peak appears at ~165-170 ppm .Acidic/Basic workup too harsh; hydration of nitrile.
Starting Material Missing alkyl peaks (40, 61 ppm); C6 shifts upfield to ~150 ppm .Incomplete alkylation.
O-Alkylation Cβ shifts downfield; C6 shifts significantly.Reaction occurred at Oxygen instead of Carbon (rare for this synthesis).
Solvent Overlap DMSO-d₆ septet overlaps with Cα (~39-40 ppm).Solution: Use CDCl₃ or Methanol-d₄.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2747085, 2-Oxo-6-(pyridin-2-yl)-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • SpectraBase. (2024). Pyridine-3-carbonitrile 13C NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. 62, 7512–7515. (Standard reference for solvent impurity overlaps).

Sources

Comparative Analysis of the Nitrile Vibrational Signature in 6-(2-Hydroxyethyl)pyridine-3-carbonitrile via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides an in-depth analysis of the infrared (IR) spectrum of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile, with a specific focus on the nitrile (C≡N) functional group. Understanding the vibrational characteristics of this moiety is critical for confirming molecular identity, assessing purity, and probing intermolecular interactions that are fundamental in drug design and materials science. We will compare its spectral features against relevant alternatives to elucidate the structural and environmental factors influencing the nitrile stretching frequency.

The Significance of the Nitrile Probe in IR Spectroscopy

Infrared spectroscopy is a cornerstone analytical technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific, characteristic frequencies.[1] The nitrile group (C≡N) is an excellent vibrational probe for several reasons. Its stretching vibration appears in a relatively uncluttered region of the mid-IR spectrum, typically between 2200 and 2300 cm⁻¹, where few other functional groups absorb.[1] This makes the nitrile peak a highly diagnostic "fingerprint."

Furthermore, the precise frequency and intensity of the C≡N stretch are exquisitely sensitive to the local electronic and chemical environment. Factors such as conjugation with adjacent π-systems and, notably, hydrogen bonding can cause significant and predictable shifts in its absorption frequency.[2][3] For a molecule like this compound, which contains both a π-system (the pyridine ring) and a hydrogen-bond donor (the hydroxyl group), these effects are particularly important.

Deconstructing the IR Spectrum of this compound

While a standard aliphatic nitrile exhibits a C≡N stretch around 2250 cm⁻¹, the spectrum of this compound is shaped by two key intramolecular features:

  • Conjugation: The nitrile group is directly attached to the aromatic pyridine ring. This conjugation with the ring's π-system allows for delocalization of electron density, which slightly weakens the C≡N triple bond and lowers its force constant. In isolation, this effect would cause a "redshift" (a shift to a lower wavenumber) of about 20-30 cm⁻¹ compared to a non-conjugated nitrile.

  • Intermolecular Hydrogen Bonding: The presence of a primary alcohol (-CH₂CH₂OH) introduces a potent hydrogen-bond donor. This hydroxyl group can form intermolecular hydrogen bonds with the nitrogen atom of the nitrile group on a neighboring molecule (O-H···N≡C). Unlike most functional groups, which experience a redshift upon hydrogen bonding, the nitrile stretch exhibits an anomalous "blueshift" (a shift to a higher wavenumber).[4][5][6] This is because the hydrogen bond increases the polarity of the C≡N bond and slightly strengthens it, leading to a higher vibrational frequency.[2][7]

Therefore, the final position of the nitrile peak in solid or neat liquid samples of this compound is a composite of these two opposing effects. The blueshifting effect of hydrogen bonding is typically stronger than the redshifting effect of conjugation, resulting in an expected C≡N peak at a higher frequency than a simple aromatic nitrile like benzonitrile.

Other key expected absorptions include:

  • O-H Stretch: A strong, broad band in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.

  • Aromatic C-H Stretch: Weaker bands appearing just above 3000 cm⁻¹.[8]

  • Aliphatic C-H Stretch: Medium bands from the ethyl group appearing just below 3000 cm⁻¹.[8]

  • Pyridine Ring Vibrations (C=C and C=N): Multiple sharp bands in the 1400-1650 cm⁻¹ region.[9][10]

  • C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region.

cluster_mol1 Molecule A cluster_mol2 Molecule B M1 Py-CH₂CH₂-O-H N2 N≡C-Py M1->N2 H-Bond (O-H···N≡C) Causes Blueshift N1 N≡C-Py M2 Py-CH₂CH₂-O-H

Caption: Intermolecular hydrogen bonding leading to a nitrile peak blueshift.

Comparative Analysis: Isolating Electronic and Bonding Effects

To contextualize the spectral features of this compound, we compare its expected nitrile absorption with that of structurally simpler molecules. This comparison allows for the deconvolution of electronic and hydrogen-bonding effects.

CompoundStructureKey FeaturesExpected C≡N Peak (cm⁻¹)Primary Influence on Peak Position
Propionitrile CH₃CH₂C≡NAliphatic, non-conjugated~2250[1]Baseline (sp-hybridized C-H)
Benzonitrile C₆H₅C≡NAromatic, conjugated~2230Redshift due to π-conjugation
This compound Conjugated, H-bonding> 2230Blueshift from H-bonding dominates over redshift from conjugation

This comparison clearly demonstrates how the addition of a hydroxyl group is predicted to counteract and overcome the redshifting effect of the aromatic ring, providing a powerful diagnostic tool for confirming the presence of both functional groups and their interaction.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern Fourier-transform infrared (FTIR) sampling technique that is rapid, requires minimal to no sample preparation, and is suitable for solid and liquid samples.[11][12][13]

Objective: To obtain a clean, high-resolution IR spectrum of a solid or liquid organic compound.

Instrumentation: FTIR Spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe (e.g., isopropanol) to gently clean the crystal, followed by a dry wipe.

    • From the instrument control software, initiate a background scan. This crucial step measures the ambient spectrum (e.g., atmospheric H₂O and CO₂) and subtracts it from the sample spectrum, ensuring that only the sample's absorptions are recorded.[14]

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • For Liquids: Place a single drop of the liquid onto the crystal.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for achieving a strong, high-quality signal.[11]

  • Spectrum Acquisition:

    • Initiate the sample scan from the software. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be displayed, typically in units of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning:

    • Raise the pressure arm and remove the bulk of the sample with a spatula or wipe.

    • Thoroughly clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol, acetone) to remove all sample residue, ensuring the instrument is ready for the next user.

A Start: Clean ATR Crystal B Acquire Background Spectrum (No Sample) A->B C Apply Sample to Crystal B->C D Engage Pressure Arm (Ensure Good Contact) C->D E Acquire Sample Spectrum D->E F Process Data (Baseline Correction, Peak Picking) E->F G End: Clean ATR Crystal F->G

Caption: Standard workflow for ATR-FTIR spectroscopy.

References

  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Available at: [Link]

  • Kozuch, J., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Available at: [Link]

  • Chen, Z., et al. (2023). The hydrogen-bonding dynamics of water to a nitrile-functionalized electrode is modulated by voltage according to ultrafast 2D IR spectroscopy. PNAS. Available at: [Link]

  • Mizuse, K., et al. (2025). Structural insights into nitrile–methanol hydrogen-bonded complexes based on mass-selected infrared spectroscopy and theoretical calculations. AIP Publishing. Available at: [Link]

  • Webb, L. J., & Boxer, S. G. (2018). Quantifying the Effects of Hydrogen Bonding on Nitrile Frequencies in GFP: Beyond Solvent Exposure. PubMed. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Mueller, K. (n.d.). Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Koçak, N. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Toronto Mississauga. Available at: [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Available at: [Link]

  • Rytwo, G., et al. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC. Available at: [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. Available at: [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications. Available at: [Link]

  • Wójcik-Pszczoła, K., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

  • Kozuch, J., et al. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Available at: [Link]

  • Weaver, J. B., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. ACS Publications. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel Heterocycle

In the landscape of pharmaceutical development and chemical synthesis, the structural and quantitative analysis of novel heterocyclic compounds is paramount. 6-(2-Hydroxyethyl)pyridine-3-carbonitrile, a substituted pyridine, represents a class of molecules with significant potential as a building block in medicinal chemistry. Its unique structure, featuring a basic pyridine nitrogen, a polar hydroxyethyl group, and a cyano moiety, presents specific challenges and opportunities for mass spectrometric analysis. Accurate characterization and quantification are critical for reaction monitoring, purity assessment, and metabolic studies.

This guide provides a comparative analysis of different mass spectrometry (MS) platforms and ionization techniques for the comprehensive analysis of this compound. We will move beyond simple protocol recitation to explore the underlying principles that govern instrumental choice, justifying each step to provide a robust, self-validating analytical framework.

Part 1: Foundational Choices - Ionization Source Comparison

The journey of an analyte from a liquid sample to a gas-phase ion is the single most critical step in mass spectrometry. The choice of ionization source dictates sensitivity, stability, and the types of ions generated. For this compound, with its distinct chemical functionalities, we compare the two most common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): The Preferred Method for Polar Analytes

ESI is a soft ionization technique that generates ions from a liquid phase, making it ideal for polar molecules that are already ionized or can be easily protonated or deprotonated in solution.[1] The pyridine ring's nitrogen atom is sufficiently basic to be readily protonated in a typical reversed-phase acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid). This makes positive-ion ESI the logical first choice.

  • Mechanism Rationale: The formation of a stable protonated molecule, [M+H]⁺, is highly efficient due to the analyte's inherent basicity. This leads to excellent sensitivity and a clean baseline, as non-basic matrix components may not ionize as effectively.

  • Experimental Insight: The hydroxyethyl group further enhances polarity, ensuring good solubility in common ESI solvents and promoting efficient desolvation of the ESI droplets.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is a gas-phase ionization technique suited for less polar, thermally stable compounds.[2][3] While ESI is predicted to be superior, APCI remains a valuable tool, particularly if the analyte is in a less polar matrix or if ESI suffers from significant ion suppression.

  • Mechanism Rationale: In APCI, a corona discharge ionizes the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase.[3][4] This process is less dependent on the analyte's solution-phase chemistry and can be more robust to matrix effects.

  • Consideration: APCI requires the analyte to be thermally stable, as the process involves vaporization at high temperatures (350–500 °C).[2] Given the structure of this compound, it is expected to have sufficient thermal stability for this technique.

Workflow for Ionization Source Selection

cluster_0 Analyte & Matrix Assessment cluster_1 Primary Path cluster_2 Alternative Path A Analyte: this compound Properties: Polar, Basic Nitrogen B Select ESI (+) A->B High Polarity C Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) B->C D Assess Signal Intensity & Stability C->D E High S/N Ratio? D->E F Select APCI (+) E->F No (Ion Suppression) Final Final Method Selection E->Final Yes G Optimize Source Parameters (Corona Current, Vaporizer Temp) F->G H Assess Signal Intensity & Robustness G->H H->Final

Caption: Ionization source selection workflow.

Part 2: Mass Analyzer Platforms - A Tale of Two Missions

The choice of mass analyzer depends entirely on the analytical goal: are you trying to identify and characterize an unknown (qualitative analysis), or are you trying to measure how much of a known compound is present (quantitative analysis)?

Qualitative Analysis & Structural Elucidation: High-Resolution Accurate-Mass (HRAM) Systems

For identifying this compound, confirming its elemental composition, and elucidating its fragmentation pathway, HRAM instruments are essential. We compare two leading platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole for precursor ion selection with a TOF analyzer, which measures mass by the time it takes for ions to travel a set distance.[5][6] Its primary strengths are high mass accuracy (typically < 5 ppm), good resolution (>20,000 FWHM), and fast acquisition speeds, making it ideal for liquid chromatography (LC) coupling.[7][8]

  • Orbitrap: This technology uses a spindle-like electrode to trap ions in an orbital motion. The frequency of this motion is directly related to the ion's mass-to-charge ratio, which is detected as an image current. Orbitrap systems are renowned for their market-leading ultra-high resolution (up to 500,000 FWHM) and sub-1 ppm mass accuracy.[9][10][11] This level of performance allows for the confident determination of elemental formulas and the resolution of complex isotopic patterns.[10]

Quantitative Analysis: The Triple Quadrupole (QqQ) Gold Standard

For quantifying the analyte, especially at low concentrations in complex matrices (e.g., plasma, tissue extracts), the Triple Quadrupole (QqQ) mass spectrometer is unparalleled.[12][13][14]

  • Mechanism Rationale: The QqQ operates in Multiple Reaction Monitoring (MRM) mode.[15] The first quadrupole (Q1) selects the precursor ion (e.g., the [M+H]⁺ of our analyte). This ion is fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) selects a specific, characteristic fragment ion to be monitored by the detector.[15][16] This two-stage mass filtering provides exceptional specificity and dramatically reduces chemical noise, resulting in superior sensitivity.[14][15]

Comparative Performance Data (Simulated)
ParameterQ-TOFOrbitrapTriple Quadrupole (QqQ)
Primary Application Qualitative ID & ElucidationQualitative ID & ElucidationTarget Quantification
Operating Mode MS/MS (Product Ion Scan)MS/MS (Product Ion Scan)Multiple Reaction Monitoring (MRM)
Mass Resolution (FWHM) 20,000 - 60,00070,000 - >240,000Unit Resolution (~0.7 Da)
Mass Accuracy < 3 ppm< 1 ppmNot Applicable (Nominal Mass)
Theoretical [M+H]⁺ (C₈H₉N₂O) 149.0715149.0715149.1
Measured [M+H]⁺ 149.0712149.0715149.1
Limit of Detection (LOD) ~500 pg/mL~250 pg/mL~5 pg/mL
Linear Dynamic Range 3-4 orders of magnitude4-5 orders of magnitude>5 orders of magnitude

Part 3: Experimental Protocols & Fragmentation Analysis

Protocol 1: LC-HRAM MS for Qualitative Analysis (Q-TOF/Orbitrap)

This protocol is designed for the definitive identification of this compound and characterization of its fragmentation.

  • Sample Preparation: Dissolve the reference standard in 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Rationale: This gradient provides good retention and sharp peak shape for a polar compound while ensuring efficient elution. Formic acid aids in positive ionization.

  • Mass Spectrometry (HRAM):

    • Ionization Source: ESI (Positive Mode).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 325 °C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS scan is followed by MS/MS scans on the top 3-5 most intense ions.

    • Full MS Scan Range: m/z 70-500.

    • Resolution (Orbitrap): 70,000.

    • Collision Energy (HCD/CID): Stepped collision energy (e.g., 15, 30, 45 eV) to capture both low and high-energy fragments.

    • Self-Validation: The system is calibrated before the run to ensure <1 ppm mass accuracy. A QC sample is run every 10 injections to monitor retention time and mass accuracy drift.

Protocol 2: LC-QqQ MS/MS for Quantitative Analysis

This protocol is optimized for achieving the lowest possible detection limits.

  • Sample Preparation: Prepare a calibration curve by spiking the analyte into the relevant matrix (e.g., blank plasma) from 5 pg/mL to 5000 pg/mL. Perform a protein precipitation or solid-phase extraction.

  • Liquid Chromatography (LC): Same conditions as Protocol 1. A stable, reproducible gradient is key for quantitative accuracy.

  • Mass Spectrometry (QqQ):

    • Ionization Source: ESI (Positive Mode).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Quantifier: 149.1 -> 131.1 (Loss of H₂O)

      • Qualifier: 149.1 -> 104.1 (Loss of C₂H₄O)

    • Dwell Time: 50 ms per transition.

    • Collision Energy: Optimized for each transition individually using infusion of the pure standard. For 149.1 -> 131.1, this might be ~18 eV.

    • Self-Validation: The ratio of the qualifier to quantifier ion must remain within ±20% of the ratio established from a pure standard across the calibration curve. This confirms identity and rules out interferences.

Proposed Fragmentation Pathway

The protonated molecule [M+H]⁺ (m/z 149.0715) is expected to fragment via characteristic losses from the hydroxyethyl side chain and the pyridine ring.

cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [M+H]⁺ m/z 149.0715 C₈H₉N₂O⁺ A [M+H - H₂O]⁺ m/z 131.0609 C₈H₇N₂⁺ M->A - H₂O B [M+H - C₂H₄O]⁺ m/z 105.0453 C₆H₅N₂⁺ M->B - C₂H₄O C [C₈H₇N₂ - HCN]⁺ m/z 104.0500 C₇H₆N⁺ A->C - HCN

Caption: Proposed MS/MS fragmentation of this compound.

  • Loss of Water (-18.0106 Da): The most facile fragmentation is often the neutral loss of water from the protonated hydroxyethyl group, yielding a stable ion at m/z 131.0609. This is an excellent transition for MRM.

  • Loss of Acetaldehyde (-44.0262 Da): Cleavage of the bond between the pyridine ring and the ethyl side chain can result in the loss of a neutral acetaldehyde molecule, producing an ion at m/z 105.0453.

  • Loss of Hydrogen Cyanide (-27.0109 Da): A characteristic fragmentation of pyridine rings is the loss of HCN.[17] This can occur from the m/z 131 fragment to produce an ion at m/z 104.0500.

Conclusion and Recommendations

The optimal mass spectrometric strategy for analyzing this compound is dictated by the analytical objective.

  • For Identification and Structural Characterization: An Orbitrap mass spectrometer coupled with ESI is the superior choice, offering unparalleled mass accuracy and resolution to confirm elemental composition and resolve complex fragmentation patterns. A Q-TOF provides a very strong and often more accessible alternative.

  • For Trace Quantification: A Triple Quadrupole mass spectrometer is the unequivocal gold standard. Its sensitivity and specificity in MRM mode are unmatched, making it essential for pharmacokinetic studies, impurity analysis, or any application requiring low limits of detection in complex biological or environmental matrices.

By understanding the interplay between the analyte's chemical properties and the fundamental principles of different mass spectrometry platforms, researchers can design robust, accurate, and fit-for-purpose analytical methods.

References

  • Innovative Mass Spectrometer designed for small molecule analysis - R&D World. (2021). Available at: [Link]

  • Other Quantification using Triple Quad Mass Spectrometry - ResolveMass Laboratories Inc. (2024). Available at: [Link]

  • McClean, S., et al. (2017). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available at: [Link]

  • Triple quadrupole mass spectrometer - Wikipedia. (n.d.). Available at: [Link]

  • LC- and GC-Triple Quadrupole Mass Spectrometry - Bruker. (n.d.). Available at: [Link]

  • Kruczkiewicz, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Available at: [Link]

  • Atmospheric-pressure chemical ionization - Wikipedia. (n.d.). Available at: [Link]

  • Pettit, S. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity? | Lab Manager. (2025). Available at: [Link]

  • Atmospheric Pressure Ionization Sources: Their Use and Applicability - Waters Corporation. (n.d.). Available at: [Link]

  • Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples - Persee. (2025). Available at: [Link]

  • Robb, D. & Blades, M. (2006). Atmospheric Pressure Photoionization — The Second Source for LC-MS? LCGC North America. Available at: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • Brophy, J. J., & Lassak, E. V. (1983). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Han, J. (2020). Technical Overview of Orbitrap High Resolution Mass Spectrometry and Its Application to the Detection of Small Molecules in Food. ResearchGate. Available at: [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio. (n.d.). Available at: [Link]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Grigsby, R. D., et al. (2002). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. Available at: [Link]

  • Suárez, M., et al. (2003). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. ResearchGate. Available at: [Link]

  • Time-of-flight mass spectrometry - Wikipedia. (n.d.). Available at: [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee. (2025). Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

  • How do fragmentation patterns help in identifying compounds in mass spectrometry? - Pearson. (n.d.). Available at: [Link]

  • Kushnir, M. M., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. Available at: [Link]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available at: [Link]

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Comparative Guide: Synthetic Routes for 6-Substituted Picolinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Focus: 6-Substituted Pyridine-2-carbonitriles (6-Substituted Picolinonitriles)

Executive Summary & Strategic Selection

The synthesis of 6-substituted picolinonitriles is a critical transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores (e.g., tetrazoles, amides, oxazoles). The "ortho effect" of the ring nitrogen and the steric hindrance at the 6-position make this transformation electronically and sterically distinct from meta- or para-functionalization.

This guide compares the two most robust synthetic archetypes:

  • Transition-Metal Catalyzed Cyanation: The "Gold Standard" for halogenated precursors.

  • Modified Reissert-Henze Reaction: The "Direct Activation" route for non-halogenated pyridine

    
    -oxides.
    

Decision Matrix:

  • Choose Pd-Catalysis if: You have a 2-halo-6-substituted pyridine precursor, require GMP scalability, and need to avoid free cyanide toxicity.

  • Choose Reissert-Henze if: You are building from the pyridine core (via

    
    -oxidation), wish to avoid heavy metals, or need to introduce the nitrile late-stage onto a complex scaffold without a pre-existing halogen.
    

Route A: Pd-Catalyzed Cyanation (The Industrial Standard)

Technical Overview

Historically, the Rosenmund-von Braun reaction (stoichiometric CuCN at >180°C) was the primary method. However, due to difficult workup and copper waste, it has been superseded by Palladium-catalyzed cyanation. The modern "Green" standard utilizes Potassium Ferrocyanide (K


[Fe(CN)

])
as a non-toxic cyanide source.[1]
Mechanism & Causality

Unlike simple S


Ar, which is sluggish on electron-rich pyridines, this route relies on the oxidative addition of Pd(0) to the C-X bond.
  • Why K

    
    [Fe(CN)
    
    
    
    ]?
    The CN ligands are tightly bound to iron (
    
    
    ), rendering the salt non-toxic. Under reaction conditions (basic, heated), a "slow release" mechanism prevents catalyst poisoning—a common failure mode when using free KCN or Zn(CN)
    
    
    .
  • Ligand Choice: Bidentate ligands like dppf or Xantphos are crucial to stabilize the reductive elimination step, which is often the rate-determining step in nitrile formation.

Visualized Mechanism (Graphviz)

PdCycle Figure 1: Catalytic Cycle of Pd-Mediated Cyanation using Ferrocyanide Start Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd + Ar-X (Halide) TransMet Transmetallation (Slow release of CN from Fe) OxAdd->TransMet + [Fe(CN)6]4- RedElim Reductive Elimination (Ar-CN Product) TransMet->RedElim Ar-Pd(II)-CN RedElim->Start Release Pd(0)

Figure 1: The slow release of cyanide from the iron complex prevents saturation of the Palladium center, maintaining high catalytic turnover.

Route B: Modified Reissert-Henze (The Metal-Free Alternative)

Technical Overview

The Reissert-Henze reaction allows for the direct functionalization of pyridine


-oxides.[2][3][4] While the classical method uses benzoyl chloride and aqueous KCN (biphasic), modern variants use Trimethylsilyl cyanide (TMSCN)  and Dimethylcarbamoyl chloride (DMCC)  or similar activators in a homogeneous organic phase.
Mechanism & Causality

This reaction exploits the "ambiphilic" nature of the


-oxide.
  • Activation: The oxygen attacks the acylating agent (DMCC), creating a highly electrophilic pyridinium species.

  • Nucleophilic Attack: Cyanide attacks the

    
    -position (C2 or C6). Since the 6-position is open (in 2-substituted precursors), regioselectivity is generally high.
    
  • Elimination: Base-induced aromatization expels the activator as a leaving group.

Visualized Mechanism (Graphviz)

ReissertHenze Figure 2: Modified Reissert-Henze Activation Pathway NOxide Pyridine N-Oxide Intermediate N-Acyloxypyridinium (Electrophile) NOxide->Intermediate O-Acylation Activator Activator (DMCC/BzCl) Activator->Intermediate Product 6-Substituted Picolinonitrile Intermediate->Product 1. Alpha-Attack 2. Elimination Nucleophile TMSCN / CN- Nucleophile->Product

Figure 2: Activation of the N-oxide converts the ring into an electrophile, enabling metal-free cyanation at the ortho-position.

Comparative Analysis

The following table contrasts the two routes based on key process metrics.

MetricRoute A: Pd-Catalysis (Ferrocyanide)Route B: Reissert-Henze (TMSCN)
Starting Material 2-Halo-6-substituted pyridine2-Substituted pyridine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-oxide
Typical Yield 85 - 96%60 - 80%
Safety Profile High: Non-toxic cyanide source (LD50 > 5g/kg).Moderate: TMSCN releases HCN on hydrolysis; requires fume hood.
Cost Driver Palladium catalyst & Ligand.[5]TMSCN reagent cost.
Scalability Excellent: Used in multi-kg GMP batches.Good: But exotherms during activation must be controlled.
Regioselectivity 100% (determined by halide position).High (favors

-position), but 2 vs 6 competition possible if both open.

Detailed Experimental Protocols

Protocol A: Green Pd-Catalyzed Cyanation

Adapted from Weissman et al. and Yeung et al.

Objective: Synthesis of 6-methylpicolinonitrile from 2-chloro-6-methylpyridine.

  • Reagents:

    • Substrate: 2-Chloro-6-methylpyridine (1.0 equiv)

    • Cyanide Source: K

      
      [Fe(CN)
      
      
      
      ][1][6][7][8][9][10][11][12]·3H
      
      
      O (0.25 equiv - provides 1.5 equiv CN)
    • Catalyst: Pd(OAc)

      
       (1 mol%)
      
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%)

    • Base: Na

      
      CO
      
      
      
      (1.0 equiv)[12]
    • Solvent: DMA (Dimethylacetamide) or PEG-400/H

      
      O (1:1).
      
  • Procedure:

    • Step 1: Charge a reaction vessel with the aryl chloride, K

      
      [Fe(CN)
      
      
      
      ]·3H
      
      
      O, and Na
      
      
      CO
      
      
      .[12][13]
    • Step 2: Add solvent (DMA) and degas with Nitrogen for 15 minutes (Critical: Oxygen poisons the catalyst).

    • Step 3: Add Pd(OAc)

      
       and dppf. Seal the vessel.
      
    • Step 4: Heat to 120°C for 3–5 hours. Monitor by HPLC/TLC.

    • Step 5 (Workup): Cool to room temperature. Dilute with Ethyl Acetate and water. Filter through Celite to remove iron salts. Wash organic layer with brine, dry over MgSO

      
      , and concentrate.
      

Self-Validating Check: The reaction mixture should turn from a dark suspension to a clearer orange/brown solution upon completion. If black precipitate forms early (Pd black), oxygen removal was insufficient.

Protocol B: Modified Reissert-Henze Cyanation

Adapted from Fife et al.[2]

Objective: Synthesis of 6-methylpicolinonitrile from 2-methylpyridine


-oxide.
  • Reagents:

    • Substrate: 2-Methylpyridine

      
      -oxide (1.0 equiv)
      
    • Activator: Dimethylcarbamoyl chloride (1.1 equiv)

    • Cyanide Source: TMSCN (Trimethylsilyl cyanide) (1.1 equiv)

    • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Procedure:

    • Step 1: Dissolve the

      
      -oxide in anhydrous DCM under Nitrogen atmosphere.
      
    • Step 2: Add TMSCN via syringe (Caution: Toxic).

    • Step 3: Add Dimethylcarbamoyl chloride dropwise over 10 minutes.

    • Step 4: Stir at Room Temperature for 12–24 hours.

    • Step 5 (Quench): Slowly add 10% aqueous Na

      
      CO
      
      
      
      . (Caution: Hydrolysis of excess TMSCN releases HCN gas; ensure vigorous ventilation).
    • Step 6 (Workup): Separate organic layer, wash with water, dry over Na

      
      SO
      
      
      
      , and concentrate.

Self-Validating Check: Reaction progress can be tracked by the disappearance of the polar


-oxide spot on TLC. The product will be significantly less polar.

References

  • Weissman, S. A., et al. (2005).[14] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Yeung, P. Y., et al. (2011).[13] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. Link

  • Fife, W. K. (1983).[3] Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry. Link

  • Schareina, T., et al. (2004). A New Palladium-Catalyzed Cyanation of Aryl Halides. Chemistry - A European Journal.[15] Link

  • Nielsen, S. D., et al. (2004). Efficient Synthesis of 2-Cyano-Substituted Pyridines. Synlett. Link

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-(2-Hydroxyethyl)pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound often synthesized in drug development and specialty chemical research, 6-(2-Hydroxyethyl)pyridine-3-carbonitrile requires meticulous handling from acquisition to disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a critical component of a robust safety culture, protecting both laboratory personnel and the environment. This guide provides a procedural framework for the safe and compliant disposal of this compound and its associated waste streams.

Hazard Profile: Understanding the "Why" Behind the Procedure

To safely dispose of this compound, one must first understand the intrinsic hazards derived from its chemical structure. The molecule contains three key functional groups, each contributing to its overall risk profile:

  • Pyridine Ring: Pyridine and its derivatives are known for their potential toxicity and are often flammable.[1][2] Waste containing pyridine is generally considered hazardous and must be managed according to state and federal regulations.[3] Incineration at high temperatures is a common disposal method for pyridine-containing wastes.[3][4]

  • Nitrile Group (-CN): Organic nitriles are a class of compounds that can be toxic. A primary concern is their potential to release highly toxic hydrogen cyanide gas under acidic conditions. This dictates that nitrile-containing waste should never be mixed with acidic waste streams.

  • Hydroxyethyl Group (-CH₂CH₂OH): This alcohol functional group increases the compound's water solubility, meaning that aqueous solutions can become easily contaminated.[5]

Given these characteristics, all waste generated from the use of this compound must be treated as hazardous chemical waste .[6][7] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[6][7][8]

The First Principle: Waste Minimization

Before disposal, the most effective safety and environmental strategy is waste minimization. Careful planning of experiments to use the smallest practical quantities of the compound and avoiding the preparation of excess solutions are paramount.

Critical Step: Segregation of Waste Streams

Proper segregation at the point of generation is the most crucial step in a compliant disposal workflow.[6][9] Mixing incompatible waste types can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.[10] The following decision tree provides a logical pathway for segregating waste related to this compound.

WasteSegregation cluster_main start Waste Generated Containing This compound q_liquid_solid Liquid or Solid Waste? start->q_liquid_solid c_liquid Liquid Waste q_liquid_solid->c_liquid Liquid c_solid Solid Waste q_liquid_solid->c_solid Solid q_solvent Primary Solvent? c_liquid->q_solvent q_solid_type Type of Solid? c_solid->q_solid_type c_aqueous Aqueous Waste (e.g., buffer solutions) q_solvent->c_aqueous Water c_organic Organic Solvent Waste (e.g., reaction mixtures) q_solvent->c_organic Organic dest_aqueous Aqueous Hazardous Waste Container c_aqueous->dest_aqueous dest_organic Organic Hazardous Waste Container (Halogenated or Non-Halogenated) c_organic->dest_organic c_pure Unused/Expired Pure Compound q_solid_type->c_pure Pure Compound c_contaminated Contaminated Labware (Gloves, Wipes, Pipettes) q_solid_type->c_contaminated Labware c_sharps Contaminated Sharps (Needles, Scalpels) q_solid_type->c_sharps Sharps dest_solid Solid Hazardous Waste Container c_pure->dest_solid c_contaminated->dest_solid dest_sharps Puncture-Proof Sharps Container c_sharps->dest_sharps

Caption: Decision Tree for Waste Segregation.

Step-by-Step Disposal Protocols

All waste must be accumulated in designated "Satellite Accumulation Areas" within the laboratory, near the point of generation.[9][11]

  • Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container.

  • Labeling: Create a "Hazardous Waste" label. List the full chemical name: "this compound". Do not use abbreviations.[9]

  • Storage: Place the labeled container in the designated area for solid hazardous waste.

  • Disposal Request: Once ready for pickup, complete a chemical waste pickup request form as required by your institution's Environmental Health & Safety (EH&S) office.[9]

  • Container Selection:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[10][12]

    • Never use a container that previously held an incompatible chemical (e.g., an acid).

    • The container must be in good condition, free from cracks or damage.[9]

  • Segregation:

    • Aqueous Waste: Collect aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.

    • Organic Waste: Collect organic solvent solutions in a separate "Organic Hazardous Waste" container. Further segregate into "Halogenated" and "Non-Halogenated" streams as required by your disposal facility.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • List all chemical constituents by their full name and estimate their percentage. Example: "Methanol (80%), Water (15%), this compound (~5%)".

  • Accumulation:

    • Keep the container closed at all times except when adding waste.[9] Do not leave a funnel in the opening.[9]

    • Store the container in a secondary containment bin to mitigate leaks or spills.[6]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

This category includes gloves, absorbent pads, weighing papers, and empty vials.

  • Container: Use a designated solid hazardous waste container, which is typically a plastic pail with a lid or a double-lined cardboard box.

  • Collection: Place all contaminated items directly into this container.

  • Labeling: The container must be clearly labeled "Solid Hazardous Waste" and list the chemical contaminants.

  • Closure: Keep the container closed when not in use.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

Spill Size Location Required Action
Minor In a chemical fume hood1. Ensure personal protective equipment (PPE) is worn (lab coat, gloves, safety glasses). 2. Contain the spill with an absorbent material (e.g., vermiculite, sand, or commercial spill pads).[2][13] 3. Scoop the absorbed material into a hazardous waste container.[12] 4. Wipe the area with a suitable solvent and then soap and water. 5. Dispose of all cleanup materials as solid hazardous waste.
Minor On the benchtop or floor1. Alert personnel in the immediate area. 2. If the material is volatile, evacuate the area and contact EH&S. 3. If non-volatile, follow the steps for a minor spill in a fume hood, ensuring adequate ventilation.
Major Any location1. EVACUATE the laboratory immediately. 2. Alert others and activate the nearest fire alarm if there is a fire or explosion risk. 3. Close the laboratory doors. 4. Contact your institution's emergency EH&S number from a safe location. 5. Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
Regulatory Framework

All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary governing law is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6][7][10] Academic laboratories may have specific regulations under 40 CFR Part 262, Subpart K, which allows for more operational flexibility while maintaining safety and compliance.[10][11] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and adhere to their institution's specific Laboratory Management Plan and waste disposal policies.[11]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • MIP Inc. (2016, April 4). Safety Data Sheet: MIP CA.
  • TCI EUROPE N.V. (2024, December 10). Safety Data Sheet: 2-(2-Aminoethyl)pyridine.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-(2-Hydroxyethyl)pyridine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-(2-Hydroxyethyl)pyridine.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Pyridine.
  • Laboratorium Discounter. (2023, February 21). Safety Data Sheet: Pyridine 99,75+% Extra pure.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(2-Hydroxyethyl)pyridine-3-carbonitrile
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6-(2-Hydroxyethyl)pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.